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  • Product: 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
  • CAS: 1554121-90-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Introduction In the landscape of modern drug discovery and materials science, the cyclohexane ring serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds and funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the cyclohexane ring serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds and functional materials.[1][2] Its conformational rigidity and three-dimensional character offer a robust platform for the precise spatial arrangement of functional groups, which is critical for selective molecular interactions. This guide focuses on a specific derivative, 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a molecule of interest for its potential as a versatile building block.

This compound, bearing both a lipophilic N-cyclohexyl-N-methyl tertiary amine and a polar carboxylic acid function, embodies an amphiphilic character. The strategic placement of these groups on a cyclohexane core suggests potential applications ranging from novel pharmaceutical intermediates to specialized surfactants or polymer monomers. This document provides a comprehensive overview of its structure, a detailed, field-proven protocol for its synthesis via reductive amination, a systematic approach to its analytical characterization, and an expert perspective on its potential applications for researchers in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and potential biological interactions.

Chemical Structure

The structure of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is characterized by a central cyclohexane-1,4-dicarboxylate core. One carboxyl group remains, while the other position is substituted with a tertiary amine, which itself is functionalized with both a methyl group and a second cyclohexyl ring. The stereochemistry of the substituents on the central cyclohexane ring (cis or trans) is critical and would significantly influence the molecule's overall shape and properties. While both isomers are possible, the trans isomer is often thermodynamically preferred in related syntheses.[3]

Caption: 2D Structure of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

Physicochemical Data

Quantitative data for this specific molecule is not widely published. The following table summarizes key identifiers and predicted properties based on its structure and data from analogous compounds like cyclohexanecarboxylic acid and other N-substituted aminocyclohexanes.[4][5]

PropertyValueSource/Rationale
CAS Number 1554121-90-2[4]
Molecular Formula C₁₄H₂₅NO₂[4]
Molecular Weight 239.35 g/mol [4]
Appearance White to off-white solidPredicted based on similar saturated cyclic compounds.
SMILES O=C(C1CCC(N(C2CCCCC2)C)CC1)O[4]
Melting Point >200 °C (decomposes)Estimated based on zwitterionic nature.
Boiling Point Not applicableExpected to decompose before boiling at atm. pressure.
Solubility Soluble in polar protic solvents (e.g., water, methanol) at acidic or basic pH; sparingly soluble at isoelectric point.Inferred from the presence of both acidic and basic functional groups.
pKa (acid) ~4.5 - 5.0Estimated based on cyclohexanecarboxylic acid.[5]
pKa (conj. acid) ~10.0 - 11.0Estimated based on typical tertiary amines.

Synthesis Protocol: Reductive Amination

A robust and scalable synthesis is paramount for the practical application of any chemical entity. Based on established methodologies for analogous structures, a one-pot reductive amination of a ketone precursor is the most logical and efficient approach.[6][7][8] This strategy is widely used in medicinal chemistry for its high yield and operational simplicity.[9]

The causality behind this choice rests on the direct conversion of a readily available ketone (ethyl 4-oxocyclohexanecarboxylate) to the target tertiary amine in a single synthetic operation, followed by saponification.

Synthesis_Workflow Start Reactants: - Ethyl 4-oxocyclohexanecarboxylate - N-methylcyclohexylamine Step1 Step 1: Imine/Enamine Formation Solvent: Methanol (MeOH) Conditions: Room Temp, 1-2h Start->Step1 Step2 Step 2: Reduction Reagent: Sodium Cyanoborohydride (NaBH3CN) Rationale: Mild, selective for iminium ion Step1->Step2 Step3 Step 3: Work-up & Isolation - Quench with aq. HCl - Basify with NaOH - Extract with Ethyl Acetate Step2->Step3 Intermediate Isolated Intermediate: Ethyl 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylate Step3->Intermediate Step4 Step 4: Saponification Reagents: NaOH, H2O/MeOH Conditions: Reflux, 4-6h Intermediate->Step4 Step5 Step 5: Final Isolation - Acidify to isoelectric point (pH ~7) - Filter precipitate - Wash & Dry Step4->Step5 Product Final Product: 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid Step5->Product

Caption: Proposed workflow for the synthesis via reductive amination and saponification.

Detailed Step-by-Step Methodology

Objective: To synthesize 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

  • N-methylcyclohexylamine (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Protocol:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous methanol (approx. 10 mL per gram of ketone).

    • Begin stirring and add N-methylcyclohexylamine (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the intermediate iminium ion is a reversible equilibrium. Using a slight excess of the amine drives this equilibrium forward.

  • Reductive Amination:

    • In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

    • Causality Check: NaBH₃CN is chosen over stronger reducing agents like NaBH₄ because it is less reactive towards the ketone starting material at neutral pH but highly effective at reducing the protonated iminium ion intermediate. This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct.[8]

    • Add the NaBH₃CN solution dropwise to the reaction flask over 20-30 minutes. Maintain the temperature below 30 °C.

    • Allow the reaction to stir overnight at room temperature to ensure complete conversion.

  • Work-up and Ester Isolation:

    • Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to neutralize excess reducing agent (Caution: HCN gas may evolve).

    • Remove methanol under reduced pressure using a rotary evaporator.

    • Add deionized water and basify the aqueous solution to pH >10 with 2M NaOH.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester intermediate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ethyl ester in a 1:1 mixture of methanol and 2M aqueous NaOH.

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Trustworthiness Check: Saponification must be complete to ensure the final product is the free carboxylic acid, which is critical for its intended properties and subsequent applications.

  • Final Product Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with deionized water.

    • Carefully adjust the pH to its isoelectric point (estimated to be around pH 7-8) using 1M HCl. The product will precipitate as a zwitterionic solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold acetone.

    • Dry the product under high vacuum to a constant weight.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Spectroscopy:

    • Expected Signals: Protons on the two cyclohexane rings will appear as complex, overlapping multiplets in the 1.0-2.5 ppm region. The N-methyl group should appear as a sharp singlet around 2.2-2.5 ppm. The methine proton on the carbon bearing the nitrogen (C-NH ) and the methine proton on the carbon bearing the carboxyl group (C-COOH ) will likely be broad signals in the 2.5-3.5 ppm range. The carboxylic acid proton is often a very broad singlet and may exchange with trace water in the solvent, sometimes appearing over a wide range (10-12 ppm) or not being observed at all.[10]

  • ¹³C NMR Spectroscopy:

    • Expected Signals: The spectrum will show distinct signals for each unique carbon. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear around 175-185 ppm. Carbons directly attached to the nitrogen will appear in the 50-70 ppm range. The N-methyl carbon will be a distinct signal around 30-40 ppm. The remaining aliphatic carbons of the cyclohexane rings will appear in the 20-45 ppm range.[11][12]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.

  • Technique: Electrospray Ionization (ESI) is ideal for this molecule due to its polar, ionizable functional groups.

  • Expected Result: In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 240.36. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the calculated mass of 239.35.[13][14]

  • Fragmentation: A characteristic fragmentation pattern in MS/MS would involve the alpha-cleavage next to the nitrogen atom, leading to stable, resonance-stabilized iminium ions.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

  • Methodology: A reverse-phase method using a C18 column is a standard starting point.[16] However, due to the polar nature of the molecule, a mixed-mode or HILIC column may provide better retention and peak shape.[17]

  • Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile or methanol with an additive like formic acid or trifluoroacetic acid to ensure good peak shape by keeping the amine protonated and the carboxylic acid un-ionized.[18]

  • Detection: UV detection at a low wavelength (~200-210 nm) is possible, but not highly sensitive as the molecule lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are preferable. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach, providing purity and mass confirmation simultaneously.[4]

Field-Proven Insights & Potential Applications

While 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is not a widely commercialized product, its structural motifs are present in numerous compounds with established utility, allowing for an expert projection of its potential applications.

Scaffold for Medicinal Chemistry

The aminocyclohexanecarboxylic acid framework is a versatile scaffold in drug design.[19][20] It provides a rigid, three-dimensional structure that can be used to orient pharmacophoric elements in a defined space.

  • Analgesics and Anticonvulsants: Related cyclic amino acids have been investigated for their neurological activity.

  • Antiviral Agents: The aminocyclitol moiety is a key component of several carbocyclic nucleoside analogues, which are designed as stable surrogates for natural nucleosides in antiviral therapies.[19]

  • Scaffold Hopping: This molecule could be used in "scaffold hopping" campaigns, where a known active core is replaced with a novel one (like this aminocyclohexane) to discover new intellectual property with potentially improved properties (e.g., better ADME profile, novel selectivity).[21]

Prodrug and Permeation Enhancer Development

The structure is reminiscent of derivatives of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a drug used to control bleeding and also as a skin-whitening agent.[22] A significant challenge with hydrophilic drugs like tranexamic acid is their poor penetration through the skin.[23]

  • Lipophilic Prodrugs: The N-cyclohexyl-N-methyl group significantly increases the lipophilicity of the molecule compared to a primary amine like in tranexamic acid. This suggests that the core structure could be explored for creating prodrugs of other polar agents, where this moiety is designed to improve membrane permeability before being cleaved in vivo.

  • Transdermal Delivery: Derivatives of tranexamic acid have been synthesized and evaluated as transdermal permeation enhancers.[24] The amphiphilic nature of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid makes it an interesting candidate for similar applications, potentially disrupting the lipid lamellae of the stratum corneum to facilitate the passage of other active compounds.

Conclusion

4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid represents a molecule of significant synthetic potential. While direct literature is sparse, its structure can be confidently confirmed and its properties understood through the application of fundamental chemical principles. The provided synthesis protocol, based on the reliable reductive amination reaction, offers a clear and efficient path to its production. The systematic analytical workflow ensures that researchers can validate its structure and purity with high confidence. The true value of this compound lies in its potential as a versatile building block. Its rigid, amphiphilic structure makes it a compelling scaffold for medicinal chemists seeking novel intellectual property and for formulation scientists developing next-generation drug delivery systems. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and explore the full potential of this intriguing molecule.

References

  • Novotný, J., et al. (2005). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. PubMed. Available at: [Link]

  • RSC Publishing. (n.d.). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Publishing. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Khan, M. F., et al. (2002). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Available at: [Link]

  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. Google Patents.
  • Wikipedia. (n.d.). Tranexamic acid. Wikipedia. Available at: [Link]

  • Khan, A. H., et al. (2012). Effects of Tranexamic acid and its derivatives on the metabolism of Glutathione/Thiols in freshly isolated Leukocytes. Archives of Pharmacy Practice. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • ACS Publications. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • PubMed. (2010). Medicinal chemistry of aminocyclitols. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. PubChem. Available at: [Link]

  • Fülöp, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. Available at: [Link]

  • PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. Available at: [Link]

  • ResearchGate. (2025). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

  • Corpuz, M. J. A., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • RSC Publishing. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid in Apple and Peach Extracts by High Performance Liquid Chromatography Coupled to a Fluorescence Detector. ResearchGate. Available at: [Link]

  • PubMed Central (PMC). (n.d.). A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. Available at: [Link]

  • Dron, J., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. PubMed. Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Chemspace. (n.d.). 4-({[(4-carboxycyclohexyl)methyl]amino}methyl)cyclohexane-1-carboxylic acid hydrochloride. Chemspace. Available at: [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols. ResearchGate. Available at: [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • Chemical Reviews. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine. Google Patents.
  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

Sources

Exploratory

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS 1554121-90-2): A Strategic Conformational Restrictor in Medicinal Chemistry

As drug discovery programs increasingly target complex, flat, or highly hydrophobic protein-protein interactions (PPIs), the demand for non-natural, conformationally restricted building blocks has surged. 4-[Cyclohexyl(m...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, flat, or highly hydrophobic protein-protein interactions (PPIs), the demand for non-natural, conformationally restricted building blocks has surged. 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS 1554121-90-2) is a highly specialized, zwitterionic amino acid derivative designed to address these exact challenges.

As a Senior Application Scientist, I evaluate building blocks not just by their reactive functional groups, but by how their three-dimensional vectors and physicochemical properties influence downstream Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides a comprehensive technical guide on the structural rationale, synthetic integration, and biological profiling of this unique scaffold.

Structural Rationale & Physico-Chemical Profile

The core utility of CAS 1554121-90-2 lies in its ability to act as a rigidified spacer and a lipophilic anchor. Conformational restriction is a proven medicinal chemistry strategy used to minimize the entropic penalty a ligand pays upon binding to a target receptor, thereby increasing both thermodynamic affinity and target selectivity [1].

By embedding the carboxylic acid and the tertiary amine on a cyclohexane ring, the molecule locks its functional groups into defined spatial vectors (dependent on the cis/trans stereochemistry of the specific batch). Furthermore, the addition of a second cyclohexyl ring on the amine nitrogen creates a massive lipophilic shield.

Table 1: Physico-Chemical & Structural Profile

PropertyValueImplication for Drug Design
Molecular Formula C14H25NO2Defines the heavy atom count (17), suitable for fragment or lead-like space.
Molecular Weight 239.35 g/mol Low MW allows for downstream conjugation without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (COOH)Can form critical salt bridges or H-bonds in target binding pockets.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target interaction potential.
cLogP (Predicted) ~2.8 - 3.2High lipophilicity driven by dual cyclohexane rings; drives hydrophobic pocket occupancy.
Rotatable Bonds 3Highly rigidified structure; minimizes entropic penalty upon binding.
Pharmacophore Mapping

Understanding how this building block translates into target engagement is critical before initiating synthesis. The diagram below illustrates the logical mapping of the compound's structural features to potential biological interactions.

Pharmacophore Core CAS 1554121-90-2 Core Scaffold COOH Carboxylic Acid Vector Core->COOH Functionalizes Amine Tertiary Amine Center Core->Amine Modulates pKa Rings Dual Cyclohexyl Rings Core->Rings Adds Bulk Target1 Salt Bridge / H-Bond Donor COOH->Target1 Engages Target2 Solvent Exposure / Cation-Pi Amine->Target2 Interacts Target3 Hydrophobic Pocket Occupancy Rings->Target3 Fills

Fig 1. Pharmacophore mapping of CAS 1554121-90-2 to target binding interactions.

Synthetic Integration: HATU-Mediated Amide Coupling

The most common application of CAS 1554121-90-2 is its conjugation to a primary amine (R-NH2) to form an amide bond.

The Causality of Reagent Selection: The carboxylic acid of this compound is situated on a secondary carbon within a cyclohexane ring, creating significant local steric hindrance. Standard carbodiimides (like EDC or DCC) often fail here due to slow reaction kinetics, leading to the formation of unreactive N-acylurea byproducts.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive OAt-active ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state—which drastically accelerates the nucleophilic attack even in sterically demanding environments[2].

Self-Validating Protocol: Amide Coupling

This protocol is designed as a self-validating system to prevent the waste of valuable amine substrates.

  • Pre-Activation (The Validation Step):

    • Dissolve 1.0 eq of CAS 1554121-90-2 in anhydrous DMF (0.2 M concentration).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that ensures the carboxylic acid is fully deprotonated without competing for the active ester.

    • Add 1.1 eq of HATU. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Pull a 1 µL aliquot, dilute in MeOH, and inject into the LC-MS. You must observe the mass of the OAt-active ester intermediate. If absent, your DMF is likely wet (causing hydrolysis), or the base concentration is insufficient. Do not proceed until the active ester is confirmed.

  • Nucleophilic Attack:

    • Once the active ester is confirmed, add 1.0 - 1.2 eq of your target primary amine (R-NH2).

    • Stir at room temperature for 2 to 4 hours.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract with Ethyl Acetate (EtOAc) to partition the highly lipophilic product into the organic layer, leaving the tetramethylurea byproduct and excess HATU in the aqueous phase.

    • Purify via Reverse-Phase Prep-HPLC or silica gel flash chromatography.

Workflow Start 1. Substrate Prep (CAS 1554121-90-2 in DMF) Activate 2. Activation (Add HATU + DIPEA, 15 min) Start->Activate Intermediate 3. Active Ester (OAt-ester formed) Activate->Intermediate Base catalyzed deprotonation React 4. Coupling (Add R-NH2, RT, 2-4 hrs) Intermediate->React Nucleophilic attack by amine Purify 5. Purification (Prep-HPLC / Flash Chromatography) React->Purify Reaction completion & workup

Fig 2. HATU-mediated amide coupling workflow for sterically hindered carboxylic acids.

Biological Application & DMPK Profiling

Once CAS 1554121-90-2 is successfully integrated into a lead scaffold, the resulting molecule must be evaluated for its Drug Metabolism and Pharmacokinetics (DMPK) profile. The unique structural features of this building block dictate specific testing cascades:

  • Microsomal Stability (CYP450 Profiling): Tertiary amines are classic liabilities for rapid N-dealkylation by CYP3A4 and CYP2D6. However, the bulky cyclohexyl group attached directly to the nitrogen in this compound sterically shields the lone pair and the adjacent methyl group. While this extends the half-life against N-dealkylation, researchers must monitor for compensatory aliphatic ring hydroxylation on either of the two cyclohexane rings.

  • Permeability (Caco-2 / PAMPA): In its native, uncoupled state, CAS 1554121-90-2 is a zwitterion (carboxylic acid pKa ~4.5, tertiary amine pKa ~9.5). It exists predominantly in an ionized state at physiological pH (7.4), which severely limits passive transcellular permeability. Amide coupling (which masks the carboxylic acid) converts the molecule into a basic, highly lipophilic amine, drastically improving its ability to cross lipid bilayers and engage intracellular targets.

  • Stereochemical Resolution: Because the core cyclohexane ring can exist in cis or trans configurations relative to the 1- and 4-positions, it is imperative to utilize chiral supercritical fluid chromatography (SFC) to separate the diastereomers of your final compound. Different spatial trajectories of the lipophilic tail will yield vastly different binding affinities.

References
  • Pinheiro, P. d. S. M., Rodrigues, D. A., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19), 1712-1733. Available at:[Link]

  • Wikipedia Contributors. (2024). HATU (Peptide Coupling Reagent). Wikipedia, The Free Encyclopedia. Available at: [Link]

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role that properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document outlines the requisite experimental protocols with a focus on methodological rigor and data integrity. The ensuing guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to thoroughly evaluate this compound. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is paved with a series of rigorous evaluations. Among the most fundamental of these are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For the compound 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS No. 1554121-90-2)[1], a thorough understanding of its physicochemical profile is not merely an academic exercise but a critical step in assessing its drug-likeness and potential for therapeutic success. This guide provides a detailed roadmap for the experimental determination of its key physicochemical parameters.

Chemical Structure:

Molecular Formula: C₁₄H₂₇NO₂

Molecular Weight: 241.37 g/mol (Predicted)

Determination of the Ionization Constant (pKa)

The pKa of a molecule is the pH at which it exists in an equal mixture of its protonated and deprotonated forms. For a compound with both a carboxylic acid and a tertiary amine, like 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, determining the pKa values for both functional groups is essential. These values will dictate the molecule's charge state at physiological pH, which in turn significantly impacts its solubility, permeability, and interaction with biological targets.[2]

Significance of pKa in Drug Development
  • Solubility: The ionization state of a compound dramatically influences its aqueous solubility.

  • Absorption: The charge of a molecule affects its ability to permeate biological membranes.

  • Target Binding: The ionization state can be critical for the specific interactions with the active site of a protein.

  • Formulation: Knowledge of pKa is crucial for developing stable and effective pharmaceutical formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[2][3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-5 mg of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

    • Dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low, to a final concentration of approximately 1 mM.[4]

    • Ensure the initial volume is accurately known (e.g., 20 mL).

  • Instrument Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[4]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin stirring to ensure homogeneity.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence points.

    • Repeat the titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic function.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.[5][6]

    • The pKa is equal to the pH at the half-equivalence point.[4] For a diprotic substance, two distinct pKa values will be observed.

Data Presentation
ParameterValue
pKa₁ (Carboxylic Acid)To be determined
pKa₂ (Tertiary Amine)To be determined
Experimental Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B D Add Titrant Incrementally B->D C Calibrate pH Meter C->D E Record pH D->E Stabilize E->D Loop F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[7]

Significance of logP in Drug Development
  • Membrane Permeability: A key factor in a drug's ability to cross cell membranes and be absorbed.

  • Protein Binding: Highly lipophilic drugs tend to bind more extensively to plasma proteins.

  • Metabolism: Lipophilicity can influence the rate and site of metabolism.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity.

  • Drug-Likeness: The "Rule of Five" suggests that a logP value less than 5 is generally favorable for oral bioavailability.[8]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted "gold standard" for logP determination due to its direct measurement of the partition coefficient.[9]

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid in the aqueous phase at a known concentration.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.[7]

Data Presentation
ParameterValue
logPTo be determined
Experimental Workflow

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate Solvents B Prepare Aqueous Stock A->B C Mix Phases B->C D Agitate to Equilibrium C->D E Separate Phases D->E F Analyze Concentrations E->F G Calculate logP F->G

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[10] Both kinetic and thermodynamic solubility are important to assess.

Significance of Solubility in Drug Development
  • Bioavailability: A drug must be in solution to be absorbed.

  • Dose: Solubility limits the maximum achievable concentration in vivo, thus influencing the required dose.

  • Formulation: Poorly soluble compounds present significant formulation challenges.

  • In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays.[10]

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is crucial for lead optimization and formulation development.[11][12]

Methodology:

  • Sample Preparation:

    • Add an excess of solid 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid to a series of vials.

  • Incubation:

    • To each vial, add a specific buffer solution (e.g., phosphate-buffered saline at pH 7.4).[13]

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation of Solid and Solution:

    • After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter.[13]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

    • A standard calibration curve should be prepared to ensure accurate quantification.

Data Presentation
ParameterSolubility (µg/mL)Solubility (µM)
Thermodynamic Solubility (pH 7.4)To be determinedTo be determined
Experimental Workflow

Solubility_Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate to Equilibrium (24-48h) A->B C Separate Solid and Solution B->C D Quantify Concentration C->D E Report Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The systematic evaluation of the physicochemical properties of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, as outlined in this guide, is a cornerstone of its preclinical development. The experimental determination of pKa, logP, and aqueous solubility provides invaluable data that will guide medicinal chemists in structure-activity relationship studies, aid pharmacologists in interpreting in vivo data, and enable formulation scientists to develop a viable drug product. Adherence to the detailed protocols herein will ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making throughout the drug discovery and development process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • SciSpace. using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Pion Inc. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This document is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Introduction

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a tertiary amine and a carboxylic acid on a cyclohexane scaffold, makes it an interesting building block for the synthesis of more complex molecules. This guide will detail a multi-step synthesis, beginning with commercially available starting materials and proceeding through key transformations including catalytic hydrogenation, reductive amination, N-methylation, and saponification. A particular emphasis is placed on the control of stereochemistry, aiming for the thermodynamically more stable trans isomer.

Proposed Synthetic Pathway

The synthesis of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid can be efficiently achieved through a four-step sequence. The chosen strategy prioritizes the use of well-established and scalable reactions, ensuring high yields and purity of the final product.

Synthetic_Pathway A Methyl 4-aminobenzoate (Starting Material) B Methyl trans-4-aminocyclohexanecarboxylate A->B H₂ / Pt/C (Catalytic Hydrogenation) C Methyl 4-(cyclohexylamino)cyclohexane-1-carboxylate B->C Cyclohexanone, NaBH(OAc)₃ (Reductive Amination) D Methyl 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylate C->D HCHO, HCOOH (Eschweiler-Clarke N-methylation) E 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (Final Product) D->E 1. NaOH (aq) 2. H₃O⁺ (Saponification) Experimental_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Methylation cluster_3 Step 4: Saponification Start1 Methyl 4-aminobenzoate HCl React1 Dissolve in Methanol Add Pt/C Start1->React1 Hydrogenate Pressurize with H₂ Heat to 60-65°C React1->Hydrogenate Workup1 Filter catalyst Concentrate Hydrogenate->Workup1 Product1 Methyl trans-4-aminocyclohexanecarboxylate HCl Workup1->Product1 Start2 Product from Step 1 React2 Dissolve in DCM Add Cyclohexanone Start2->React2 Reduce Add NaBH(OAc)₃ React2->Reduce Workup2 Quench with NaHCO₃ Extract and Concentrate Reduce->Workup2 Product2 Methyl 4-(cyclohexylamino) cyclohexane-1-carboxylate Workup2->Product2 Start3 Product from Step 2 React3 Dissolve in HCOOH Add HCHO Start3->React3 Heat Heat to 80-100°C React3->Heat Workup3 Neutralize with NaHCO₃ Extract and Concentrate Heat->Workup3 Product3 Methyl 4-[cyclohexyl(methyl)amino] cyclohexane-1-carboxylate Workup3->Product3 Start4 Product from Step 3 React4 Dissolve in MeOH/H₂O Add NaOH Start4->React4 Stir Stir at RT React4->Stir Workup4 Acidify with HCl Filter and Dry Stir->Workup4 Product4 Final Product Workup4->Product4

Foundational

Structural Elucidation and Synthetic Paradigms of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid: A Comprehensive Guide

Abstract Conformationally restricted scaffolds are paramount in modern drug discovery, offering enhanced metabolic stability and precise spatial orientation of pharmacophores. Among these, 1,4-disubstituted cyclohexanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Conformationally restricted scaffolds are paramount in modern drug discovery, offering enhanced metabolic stability and precise spatial orientation of pharmacophores. Among these, 1,4-disubstituted cyclohexanes serve as critical structural vectors. This technical whitepaper deconstructs the nomenclatural logic, stereochemical thermodynamics, and synthetic methodologies of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid , a highly versatile pharmaceutical building block.

Deconstruction of IUPAC Nomenclature Logic

The systematic naming of organic molecules ensures unambiguous structural translation across global research teams. According to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013[1], the nomenclature of this compound is derived through a strict hierarchical process:

  • Principal Functional Group (Seniority): The carboxylic acid (-COOH) group possesses the highest seniority among the present functional groups (taking precedence over the amine). Consequently, it dictates the parent suffix, yielding "-carboxylic acid"[2].

  • Parent Hydride: The core ring is a saturated six-membered carbocycle, designated as "cyclohexane". Combining these elements establishes the parent structure as "cyclohexane-1-carboxylic acid"[2].

  • Complex Substituent Naming: At the C-4 position, a tertiary amine is present. The nitrogen atom is substituted with a cyclohexyl ring and a methyl group. In substitutive nomenclature, this radical is named "cyclohexyl(methyl)amino". Because it is a complex substituent, it is enclosed in brackets to prevent ambiguity[1].

  • Locant Assignment: The carbon attached to the -COOH group is assigned C-1. The ring is numbered to give the lowest possible locant to the substituent, placing the amine at C-4.

IUPAC_Logic Step1 Step1 Step2 2. Determine Parent Hydride Cyclohexane Ring Step1->Step2 Step3 3. Assign Locants C-1 for -COOH, C-4 for Amine Step2->Step3 Step4 4. Name Complex Substituent [Cyclohexyl(methyl)amino] Step3->Step4 Step5 5. Assemble Final Name 4-[Cyclohexyl(methyl)amino]... Step4->Step5

Logical hierarchy for IUPAC nomenclature assembly.

Stereochemical Landscape and Conformational Thermodynamics

The 1,4-disubstituted cyclohexane system inherently exhibits cis-trans diastereomerism. The thermodynamic stability of these isomers is governed by the conformational free energy (A-values) of the substituents, which quantifies the energetic penalty of occupying an axial versus an equatorial position[3].

Causality in Conformational Locking: The bulky [cyclohexyl(methyl)amino] group possesses a massive effective steric volume. While the exact A-value for this specific tertiary amine is complex due to rotational degrees of freedom, it significantly exceeds the A-value of the carboxylic acid group (~1.2 - 1.7 kcal/mol). Consequently, the amine group acts as a "conformational anchor," exclusively occupying the equatorial position to minimize severe 1,3-diaxial interactions[4].

  • In the trans-isomer , both the amine and the carboxylic acid can simultaneously occupy equatorial positions (e,e), resulting in a highly stable, strain-free chair conformation[4].

  • In the cis-isomer , the molecule is forced into an axial-equatorial (a,e) conformation. Because the amine anchors equatorially, the -COOH group is forced into the higher-energy axial position, creating a thermodynamically less stable system[3].

Table 1: Conformational Energy (A-Values) of Relevant Substituents

SubstituentA-Value (kcal/mol)Preferred Position in cis-IsomerPreferred Position in trans-Isomer
-COOH 1.2 - 1.7Axial (Forced by amine bulk)Equatorial
-N(CH3)(Cyclohexyl) > 2.5 (est.)Equatorial (Anchor)Equatorial
-CH3 (Reference)1.70--
Synthetic Methodology: Self-Validating Reductive Amination

The most efficient and scalable synthetic route to 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is the reductive amination of 4-oxocyclohexane-1-carboxylic acid with N-methylcyclohexylamine[5][6].

Mechanistic Causality: The protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. This reagent is specifically chosen because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the starting ketone. Instead, it selectively reduces the highly electrophilic iminium ion intermediate[6]. The addition of acetic acid (AcOH) serves a dual purpose: it acts as a Lewis acid to catalyze the formation of the iminium ion and maintains the protonation state required for reduction.

Step-by-Step Protocol:

  • Iminium Formation: Dissolve 1.0 eq of 4-oxocyclohexane-1-carboxylic acid and 1.1 eq of N-methylcyclohexylamine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid. Stir at ambient temperature for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The mass of the intermediate iminium ion [M+H]+ must be confirmed before proceeding, ensuring complete conversion and preventing unreacted ketone from complicating downstream purification.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)3. Allow the mixture to warm to room temperature and stir for 12 hours[6].

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 until pH ~ 7-8. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[7].

  • Stereochemical Purification: The crude mixture will contain a mixture of cis and trans isomers. Isolate the thermodynamically favored trans-isomer via recrystallization from an ethanol/water mixture[5].

    • Self-Validation: Utilize 1H-NMR spectroscopy. The proton at C-4 in the trans-isomer (axial) will appear as a triplet of triplets (tt) with large coupling constants (J ~ 11-12 Hz) due to trans-diaxial coupling with adjacent axial protons, mathematically validating the stereochemistry.

Synthetic_Workflow Step1 1. Iminium Formation Ketone + Amine + AcOH (IPC: LC-MS Validation) Step2 2. Selective Reduction NaBH(OAc)3 at 0 °C to RT (Avoids Ketone Reduction) Step1->Step2 Step3 3. Aqueous Workup NaHCO3 Quench & Extraction Step2->Step3 Step4 4. Crystallization Isolate trans-isomer (Validation: 1H-NMR J-coupling) Step3->Step4

Self-validating reductive amination synthetic workflow.

Physicochemical Profile and Applications in Drug Discovery

The incorporation of the 1,4-cyclohexane linker provides a rigid vector that projects the basic amine and the acidic carboxylate in a defined spatial relationship. This zwitterionic character is highly valuable in designing dual-target inhibitors, GPCR ligands, or optimizing the pharmacokinetic profiles of CNS-active compounds[6].

Table 2: Physicochemical Profile

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 239.36 g/mol Optimal for fragment-based design or as a bulky appendage.
Hydrogen Bond Donors 1 (-COOH)Facilitates targeted target engagement via H-bonding.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and polar surface area.
Stereochemistry cis / transAllows precise tuning of the vector angle between pharmacophores.
References
  • [3] Wikipedia. "Cyclohexane conformation." Available at: [Link]

  • [5] Google Patents. "CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid." Available at: 5

  • [4] SPCM. "Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII." Available at: 4

  • [6] Journal of Medicinal Chemistry - ACS Publications. "Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity." Available at: 6

  • Yale Chemistry Department. "PS2-S13 - Conformational Energy." Available at:

  • [1] Scribd. "IUPAC Organic Chemistry Nomenclature 2013." Available at: 1

  • [2] Queen Mary University of London. "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013." Available at: 2

  • [7] Google Patents. "WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes." Available at:7

Sources

Exploratory

An In-depth Technical Guide to 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a substituted cycloalkane derivative wit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a substituted cycloalkane derivative with potential applications in pharmaceutical and materials science. This document details its physicochemical properties, a proposed synthetic pathway, and methods for its analytical characterization.

Core Molecular Attributes

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a bifunctional molecule featuring a saturated carbocyclic core. The structure incorporates a carboxylic acid moiety and a tertiary amine, bestowing upon it both acidic and basic properties. This dual functionality makes it an interesting candidate for creating zwitterionic compounds, which can be valuable in various biochemical applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 1554121-90-2[1]
Molecular Formula C₁₄H₂₅NO₂[1]
Molecular Weight 239.35 g/mol [1]
SMILES O=C(C1CCC(N(C2CCCCC2)C)CC1)O[1]
Molecular Structure

The molecular structure of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid consists of two cyclohexane rings linked by a methylamino bridge. The carboxylic acid group is attached to one of the cyclohexane rings at the 1-position, while the cyclohexyl(methyl)amino group is at the 4-position.

Caption: Molecular structure of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

Synthesis and Purification

A plausible and efficient method for the synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is through the reductive amination of a ketone precursor. This approach is widely used in medicinal chemistry for the formation of secondary and tertiary amines.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned to proceed via the reaction of 4-oxocyclohexane-1-carboxylic acid with N-methylcyclohexylamine in the presence of a reducing agent. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

The following protocol outlines a laboratory-scale synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

Materials:

  • 4-Oxocyclohexane-1-carboxylic acid

  • N-Methylcyclohexylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 4-oxocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylcyclohexylamine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour. The acetic acid acts as a catalyst for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. STAB is a mild and selective reducing agent suitable for reductive aminations. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The purification of the final compound can be achieved by recrystallization. Given its amphoteric nature, an isoelectric precipitation might be effective. Dissolve the crude product in a minimal amount of 1 M HCl, then adjust the pH to its isoelectric point (which would need to be determined experimentally) using 1 M NaOH to precipitate the pure product. The precipitate can then be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, column chromatography on silica gel using a gradient of ethyl acetate and hexanes, possibly with a small percentage of acetic acid, can be employed.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a suite of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods
TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the two cyclohexane rings, the N-methyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the stereochemistry of the substituents on the cyclohexane rings (cis/trans isomers).
¹³C NMR The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two cyclohexane rings, and the N-methyl carbon.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 239.35 for the protonated molecule [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the compound. A suitable method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).
Fourier-Transform Infrared Spectroscopy (FTIR) The FTIR spectrum should show a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-N stretching vibrations.

Potential Applications and Future Directions

While specific applications for 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid are not extensively documented in the literature, its structural motifs suggest several areas of potential utility, particularly in drug discovery and materials science.

  • Pharmaceutical Scaffolding: The rigid cyclohexane core combined with the carboxylic acid and tertiary amine functional groups makes it a valuable scaffold for the synthesis of novel small molecules. These functional groups can be readily modified to explore structure-activity relationships in drug design. Analogous aminocyclohexanecarboxylic acid derivatives have been investigated as intermediates for various pharmacologically active compounds.[2]

  • Ligand for Metal Complexes: The presence of both a nitrogen and oxygen donor atom allows this molecule to act as a chelating ligand for various metal ions. Such complexes could have applications in catalysis or as imaging agents.

  • Polymer Chemistry: As a bifunctional monomer, it could potentially be used in the synthesis of polyamides or other polymers with unique properties conferred by the bulky cyclohexyl groups.

Safety and Handling

Based on the GHS information provided by a commercial supplier, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • Google Patents.

Sources

Foundational

Discovery and History of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid: Escaping Flatland in Modern Drug Design

Executive Summary The evolution of modern medicinal chemistry is defined by a continuous search for novel chemical space. Among the myriad of building blocks developed over the last decade, 4-[Cyclohexyl(methyl)amino]cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern medicinal chemistry is defined by a continuous search for novel chemical space. Among the myriad of building blocks developed over the last decade, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS: 1554121-90-2) stands out as a highly specialized, conformationally restricted, sp³-rich scaffold[1]. Featuring a dual-aliphatic ring system and a sterically hindered tertiary amine, this compound serves as a critical pharmacophore and spacer in advanced drug discovery.

This whitepaper provides an in-depth technical analysis of this molecule, tracing its historical context within the "Escape from Flatland" paradigm, detailing its physicochemical properties, and establishing a self-validating synthetic protocol for its integration into high-throughput screening platforms, such as DNA-Encoded Libraries (DELs).

Historical Context: The "Escape from Flatland" Paradigm

Historically, combinatorial chemistry and high-throughput screening (HTS) libraries were dominated by flat, planar, sp²-hybridized aromatic molecules. These compounds were synthetically accessible via standard cross-coupling reactions (e.g., Suzuki, Sonogashira) but frequently suffered from poor aqueous solubility, high off-target promiscuity, and subsequent attrition in clinical trials[2].

In 2009, Lovering et al. published a seminal analysis demonstrating that the clinical success of a drug candidate is directly correlated with its three-dimensionality, quantified by the fraction of sp³-hybridized carbons ( Fsp3​ )[3][4]. This initiated the "Escape from Flatland" movement, driving synthetic chemists to design saturated, complex, and conformationally rigid building blocks[2].

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid emerged commercially in the mid-2010s as a direct response to this demand[5]. With an Fsp3​ score of 1.0 (all 14 carbons are sp³-hybridized), it represents the theoretical maximum of carbon saturation. Its design evolved from simpler aliphatic amino acids (like tranexamic acid and gabapentin) by introducing a second cyclohexane ring and an N-methyl group, thereby increasing lipophilicity and steric bulk while removing a hydrogen-bond donor to improve membrane permeability.

Structural and Physicochemical Profiling

The utility of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid lies in its unique physicochemical profile. The molecule exists as a zwitterion at physiological pH, with the basic tertiary amine protonated and the carboxylic acid deprotonated.

To facilitate rational drug design, the quantitative structural data of this scaffold is summarized below:

Table 1: Physicochemical and Structural Properties

PropertyValueClinical Relevance (Escape from Flatland)
Molecular Formula C₁₄H₂₅NO₂Optimal size for elaboration into larger drug molecules.
Molecular Weight 239.36 g/mol Highly compliant with Lipinski’s Rule of 5; leaves >250 Da for further functionalization.
Fraction sp³ ( Fsp3​ ) 1.00 (14/14 carbons)Maximizes 3D complexity; statistically correlates with higher clinical transition success[2][4].
Topological Polar Surface Area 40.5 ŲExcellent theoretical membrane permeability; potential for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 3Conformationally restricted core reduces the entropic penalty upon binding to a target protein.
H-Bond Donors / Acceptors 1 / 2Low H-bond count favors oral bioavailability and reduces non-specific aqueous solvation penalties.

Self-Validating Synthetic Methodology

The synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is achieved via the reductive amination of 4-oxocyclohexanecarboxylic acid with N-methylcyclohexanamine.

As a Senior Application Scientist, it is critical to implement a self-validating system —a protocol where each step contains internal checkpoints to verify success and prevent downstream failures.

Causality of Experimental Choices
  • Solvent Selection (DCE vs. THF): 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because DCE stabilizes the highly polar iminium intermediate without coordinating to the reducing agent, significantly accelerating the condensation phase.

  • Reducing Agent (NaBH(OAc)₃ vs. NaBH₄): Sodium triacetoxyborohydride (STAB) is strictly utilized. NaBH₄ is too aggressive and will reduce the starting ketone to 4-hydroxycyclohexanecarboxylic acid. STAB is sterically hindered and electronically deactivated by the acetate groups, making it highly selective for the protonated iminium ion over the unreacted ketone.

Table 2: Reaction Optimization Data

EntrySolventReducing AgentTemp (°C)IPC Observation (LC-MS)Isolated Yield (%)
1MeOHNaBH₄0 to 25Significant ketone reduction to alcohol byproduct.22%
2THFNaBH(OAc)₃25Sluggish iminium formation; incomplete conversion.45%
3 DCE NaBH(OAc)₃ 25 Rapid iminium formation; clean and selective reduction. 88%
Step-by-Step Protocol & Quality Control Checkpoints

Step 1: Iminium Formation

  • Charge a dry, nitrogen-purged round-bottom flask with 4-oxocyclohexanecarboxylic acid (1.0 eq, 10 mmol) and anhydrous DCE (0.2 M).

  • Add N-methylcyclohexanamine (1.1 eq, 11 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol) to catalyze the dehydration.

  • Stir at 25 °C for 2 hours.

  • Validation Checkpoint 1: Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when >95% of the ketone (m/z 141 [M-H]⁻) is consumed. Causality: Premature addition of the reducing agent permanently caps the yield by reducing unreacted ketone.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C. 5. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exothermic release of hydrogen gas. 6. Warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: LC-MS must show the complete disappearance of the iminium mass and the appearance of the product mass (m/z 240 [M+H]⁺).

Step 3: Isoelectric Workup & Isolation 7. Quench the reaction with saturated aqueous NaHCO₃ (slow addition to prevent aggressive CO₂ evolution). 8. Extract the aqueous layer with dichloromethane to remove unreacted N-methylcyclohexanamine. 9. Carefully adjust the aqueous layer to pH ~6.5 using 1M HCl.

  • Validation Checkpoint 3: The product is a zwitterion. It is highly soluble in acidic (protonated amine) and basic (deprotonated carboxylate) conditions. Precipitation only occurs at its exact isoelectric point. Monitor pH continuously until maximum white precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield the final product.

Synthetic Workflow Visualization

Synthesis A 4-Oxocyclohexane-1- carboxylic acid C Iminium Intermediate (DCE, AcOH cat.) A->C Condensation B N-Methylcyclohexanamine B->C Nucleophilic Attack D Selective Reduction (NaBH(OAc)3) C->D Hydride Transfer E 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid D->E Isoelectric Workup

Figure 1: Reductive amination workflow for CMACC synthesis, highlighting intermediate stages and causality-driven reagent choices.

Applications in High-Throughput Chemistry (DELs)

Because of its high Fsp3​ character and robust carboxylic acid handle, this compound is heavily utilized in the construction of DNA-Encoded Libraries (DELs) . DEL technology allows for the simultaneous screening of billions of compounds by tagging each chemical building block with a unique DNA barcode[6].

In a typical DEL workflow, the carboxylic acid of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is activated and coupled to a DNA-tagged primary amine. The steric bulk of the dual-cyclohexane system ensures that the resulting library members project their subsequent functional groups into diverse, non-planar 3D space, increasing the probability of discovering novel binding interactions with challenging protein targets[6].

On-DNA Derivatization Workflow Visualization

DEL A CMACC (Carboxylic Acid) B Activation (EDC/sNHS, DMSO) A->B Esterification D DNA-Encoded Amide Library B->D Amidation C DNA-Tagged Amine (Aqueous Buffer, pH 8) C->D Conjugation

Figure 2: On-DNA derivatization workflow utilizing the target compound for DNA-Encoded Library (DEL) synthesis, demonstrating late-stage functionalization.

Conclusion

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is more than a simple chemical intermediate; it is a structural embodiment of modern drug discovery principles. By maximizing sp³ saturation and conformational rigidity, it directly addresses the historical attrition rates associated with flat, aromatic screening libraries. Through rigorous, self-validating synthetic protocols and integration into advanced platforms like DNA-Encoded Libraries, this scaffold continues to enable researchers to explore previously inaccessible 3D chemical space.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." PubMed.[3]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry (ACS Publications).[4]

  • Benchchem. "The 'Fsp3 Escape from Flatland' Theory: A Comparative Guide for Drug Discovery Professionals." Benchchem.[2]

  • BLD Pharm. "1554121-90-2 | 4-(Cyclohexyl(methyl)amino)cyclohexane-1-carboxylic acid." BLD Pharm.[1][5]

  • ACS Publications. "On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids." Bioconjugate Chemistry.[6]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a highly specific alicyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and peptidomimetics. Characterizing this molecule presents a triad of analytical challenges: it is a highly polar zwitterion, it lacks a UV-active chromophore, and it exists as a mixture of cis and trans stereoisomers.

This application note outlines a self-validating analytical strategy. By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS), we overcome the lack of optical activity to achieve rigorous impurity profiling [1]. Concurrently, we deploy high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to exploit Karplus relationship J -couplings for unambiguous cis/trans stereochemical elucidation [2].

Physicochemical Profiling & Analytical Rationale

To design a robust characterization protocol, the analytical method must be dictated by the molecule's intrinsic physicochemical properties.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₄H₂₅NO₂Exact Mass: 239.1885 Da; requires high-res MS for exact mass confirmation.
Optical Properties No conjugated π -systemsOptically transparent at standard UV wavelengths (e.g., 254 nm). Requires universal mass-based detection (CAD/ELSD) [1].
Ionization (pKa) Carboxylic Acid: ~4.5Tertiary Amine: ~10.0Forms a zwitterion at neutral pH. Causes severe peak tailing and poor retention in standard Reversed-Phase (RP) HPLC.
Stereochemistry 1,4-disubstituted cyclohexaneExists as cis (ax,eq) and trans (eq,eq) diastereomers. Requires 1D/2D NMR for conformational analysis [2].
The Causality of Method Selection
  • Why HILIC over Reversed-Phase? At physiological pH, the molecule is a net-neutral zwitterion that washes out in the void volume of a C18 column. By lowering the mobile phase pH to 3.0, the carboxylate is protonated (neutralized) while the amine remains cationic. A zwitterionic HILIC stationary phase effectively retains this polar cation via hydrophilic partitioning and weak electrostatic interactions.

  • Why CAD over UV? UV detection below 210 nm is highly susceptible to mobile phase drift and gradient baseline anomalies. CAD provides a uniform, mass-dependent response for all non-volatile analytes, ensuring that unknown impurities without chromophores are accurately quantified[3].

Workflow Start 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid Prop1 Zwitterionic Nature (Polar, Poor RP Retention) Start->Prop1 Prop2 No UV Chromophore (Optically Transparent) Start->Prop2 Prop3 1,4-Disubstituted Ring (cis/trans Isomerism) Start->Prop3 Method1 HILIC Chromatography (Polar Retention) Prop1->Method1 Method2 Charged Aerosol Detection (Uniform Mass Response) Prop2->Method2 Method3 High-Res NMR (1D/2D) (J-Coupling Analysis) Prop3->Method3 Out1 Purity & Impurity Profiling Method1->Out1 Method2->Out1 Out2 Stereochemical Elucidation Method3->Out2

Analytical workflow mapping molecular properties to specific characterization techniques.

Chromatographic Strategy: HILIC-CAD/MS

Protocol 1: Purity and Impurity Profiling

This protocol utilizes a high-organic mobile phase to promote efficient droplet desolvation in the CAD nebulizer, maximizing the signal-to-noise ratio for trace impurities [1].

Materials & Reagents:

  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å)

  • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Strictly volatile buffers must be used to prevent CAD corona wire fouling).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • System Suitability Standard: Tranexamic acid (10 µg/mL) used as a mass-balance control to verify uniform CAD response [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 1.0 mL of Mobile Phase B:A (80:20 v/v). Sonicate for 5 minutes. Self-Validation Check: Ensure no precipitation occurs, as HILIC requires high organic diluents to prevent peak distortion.

  • Instrument Setup: Equilibrate the HILIC column at 35°C with 80% Mobile Phase B for at least 20 column volumes.

  • CAD Configuration: Set the CAD evaporation temperature to 35°C (optimal for semi-volatile preservation) and the data collection rate to 10 Hz with a filter constant of 3.6 s.

  • MS Configuration: Operate in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C. Monitor for the exact mass [M+H]+=240.196 m/z .

  • Gradient Execution: Inject 5 µL of the sample using the gradient outlined in Table 2.

Table 2: HILIC-CAD/MS Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.01.01585Initial
2.01.01585Isocratic
12.01.04555Linear
15.01.04555Hold
15.11.01585Re-equilibration
22.01.01585End

Stereochemical Elucidation: High-Resolution NMR

The Causality of Conformational Analysis

In 1,4-disubstituted cyclohexanes, the distance between C1 and C4 is too large (~2.6 Å to >3.0 Å depending on conformation) for reliable through-space NOE correlations across the ring. Instead, stereochemical assignment must rely on the Karplus relationship governing 3JHH​ coupling constants [2].

The trans-isomer preferentially adopts a diequatorial (eq,eq) conformation to minimize 1,3-diaxial steric clashes. Consequently, the protons at C1 (H-1) and C4 (H-4) are forced into axial positions. Axial-axial protons exhibit large anti-periplanar couplings ( J≈10−12 Hz ). Conversely, the cis-isomer is forced into an axial-equatorial (ax,eq) conformation, meaning one of the methine protons will be equatorial , exhibiting only small gauche couplings ( J≈2−4 Hz ) [2].

NMR_Logic Isomer Isomeric Mixture (cis + trans) H1_H4 Extract H-1 & H-4 Multiplet Signals (1H NMR) Isomer->H1_H4 Trans_J H-1 & H-4 are Axial Large J_ax-ax (~11 Hz) H1_H4->Trans_J If tt, J > 10 Hz Cis_J One Axial, One Equatorial Small J_ax-eq / J_eq-eq (~3 Hz) H1_H4->Cis_J If narrow multiplet Trans trans-Isomer (eq, eq substituents) Trans_J->Trans Cis cis-Isomer (ax, eq substituents) Cis_J->Cis

Logic tree for NMR-based stereochemical assignment of 1,4-disubstituted cyclohexanes.
Protocol 2: cis/trans Isomer Assignment

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Methanol- d4​ (CD₃OD). Self-Validation Check: Add 1.0 µL of Trifluoroacetic acid- d1​ (TFA-d) to the NMR tube. This breaks the intermolecular zwitterionic hydrogen-bonding network, significantly sharpening the methine multiplets for accurate J -coupling extraction.

  • Data Acquisition: Acquire a 1D 1 H NMR spectrum at 400 MHz (preferably 600 MHz for optimal dispersion) with a minimum of 64 scans and a relaxation delay (D1) of 5 seconds to ensure quantitative integration.

  • Signal Extraction: Locate the α -protons to the heteroatoms:

    • H-1 (adjacent to -COOH): Typically resonates between δ 2.20 - 2.60 ppm.

    • H-4 (adjacent to -N(CH₃)(Cyclohexyl)): Typically resonates between δ 2.80 - 3.20 ppm.

  • Multiplet Analysis: Measure the peak-to-peak distances (in Hz) of the H-1 and H-4 multiplets. Compare against the diagnostic criteria in Table 3.

Table 3: NMR Diagnostic Features for Stereochemical Assignment

IsomerConformationH-1 MultiplicityH-4 MultiplicityDiagnostic J -Couplings
trans eq, eqTriplet of triplets (tt)Triplet of triplets (tt)Two large Jax−ax​ (~11 Hz)Two small Jax−eq​ (~3 Hz)
cis ax, eqNarrow multiplet (m)Narrow multiplet (m)Lack of large Jax−ax​ couplings;All J values < 5 Hz

Note: The ratio of the integrated areas of the distinct H-1 (or H-4) signals directly yields the cis:trans diastereomeric ratio (d.r.) of the batch.

Conclusion

The characterization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid requires a departure from standard pharmaceutical analytical templates. By leveraging the uniform mass-response of CAD within a HILIC framework, analysts can bypass the molecule's lack of a UV chromophore to achieve accurate mass-balance and impurity profiling. Furthermore, exploiting the rigid chair dynamics of the cyclohexane ring allows for definitive stereochemical assignment via NMR J -coupling analysis, establishing a comprehensive, self-validating analytical package suitable for regulatory submissions.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International URL:[Link]

  • Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Evaluation of signal linearity of Charged Aerosol Detector in Supercritical Fluid Chromatography Chalmers Open Digital Repository (ODR) URL:[Link](Note: URL derived from Chalmers ODR indexing for CAD linearity studies).

Application

High-Resolution LC-MS/MS Analysis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid: HILIC Method Development and Fragmentation Dynamics

Analytical Context & Molecular Challenges 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a structurally complex, non-canonical amino acid derivative. As a zwitterionic molecule featuring both a basic tertiar...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Molecular Challenges

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a structurally complex, non-canonical amino acid derivative. As a zwitterionic molecule featuring both a basic tertiary amine (cyclohexyl-methyl-amino group) and an acidic carboxylic acid moiety, it presents distinct analytical hurdles. The absence of a strong UV chromophore renders traditional HPLC-UV methods ineffective, necessitating the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note details a robust, underivatized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Electrospray Ionization (ESI) triple quadrupole mass spectrometry. By leveraging the molecule's native charge states, this protocol ensures high-sensitivity quantitation without the need for complex pre-column derivatization.

Table 1: Physicochemical & Mass Spectrometric Properties
PropertyValueAnalytical Implication
Chemical Formula C₁₄H₂₅NO₂Determines isotopic distribution pattern.
Monoisotopic Mass 239.1885 DaBase mass for high-resolution MS identification.
Precursor Ion ([M+H]⁺) m/z 240.2Target ion for Q1 isolation in positive ESI mode.
Functional Groups Tertiary amine, Carboxylic acidZwitterionic at physiological pH; highly polar.

Causality & Experimental Design (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than just executing a method. Every step in this workflow is designed as a self-validating system to ensure data integrity.

Chromatographic Rationale: Why HILIC Amide?

Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to adequately retain highly polar, zwitterionic amino acids without the use of ion-pairing reagents (which severely suppress MS signals) or time-consuming derivatization steps. An Amide-based HILIC column circumvents this limitation. By utilizing a highly organic mobile phase, the Amide stationary phase promotes retention through a combination of hydrophilic partitioning and hydrogen bonding[1]. Furthermore, separation of amino acids via HILIC offers superior retention, peak symmetry, and baseline resolution for underivatized analytes compared to RPLC[2].

Causality: The high acetonitrile content (>75%) required for HILIC elution dramatically enhances ESI desolvation efficiency in the mass spectrometer source, yielding a 5- to 10-fold increase in signal-to-noise (S/N) ratio compared to highly aqueous RPLC mobile phases.

Mass Spectrometry Rationale: ESI+ and CID Dynamics

The tertiary amine group possesses a high proton affinity, making positive ion mode electrospray ionization (ESI+) the optimal choice. This yields a dominant, stable [M+H]⁺ precursor ion at m/z 240.2.

During Collision-Induced Dissociation (CID) in the collision cell (Q2), the protonated molecule undergoes predictable, structure-specific fragmentation. The electrospray ionization process and subsequent collisional activation of tertiary amine structures frequently lead to the neutral loss of bulky aliphatic groups[3]. For this specific compound, the primary pathways are:

  • m/z 158.1 (Quantifier): Neutral loss of cyclohexene (-82 Da) from the tertiary amine via inductive cleavage.

  • m/z 222.2 (Qualifier): Loss of water (-18 Da) from the carboxylic acid, forming a reactive acylium ion.

  • m/z 194.2 (Qualifier): Loss of formic acid (-46 Da), a classic fragmentation route for cyclic carboxylic acids.

System Self-Validation

To ensure the protocol is self-validating, analysts must continuously monitor the Qualifier-to-Quantifier ion ratio (m/z 222.2 / 158.1) . A stable ratio (±15% relative to neat calibration standards) across the analytical batch confirms that the CID collision energy is stable, the quadrupole mass filters are calibrated, and matrix-induced signal suppression is negligible.

Visualizing the Analytical Architecture

LCMS_Workflow N1 Sample Prep (ACN Protein Crash) N2 HILIC Amide Chromatography N1->N2 N3 ESI+ Ionization ([M+H]+ m/z 240.2) N2->N3 N4 CID MS/MS (Triple Quadrupole) N3->N4 N5 Data Validation (Ion Ratio Check) N4->N5

Fig 1. End-to-end HILIC-MS/MS analytical workflow for zwitterionic analytes.

Fragmentation_Pathway Parent [M+H]+ m/z 240.2 Protonated Amine Frag1 [M+H - H2O]+ m/z 222.2 Acylium Ion Parent->Frag1 -18 Da (H2O) CE: 15 eV Frag2 [M+H - C6H10]+ m/z 158.1 Cyclohexene Loss Parent->Frag2 -82 Da (C6H10) CE: 25 eV Frag3 [M+H - HCOOH]+ m/z 194.2 Formic Acid Loss Parent->Frag3 -46 Da (HCOOH) CE: 20 eV

Fig 2. CID fragmentation pathways of the protonated target analyte at m/z 240.2.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytical Column: Phenomenex Kinetex Amide (100 × 2.1 mm, 1.7 µm) or equivalent sub-2 µm HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.2).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Extraction Solvent: 100% Acetonitrile (chilled to -20°C).

Sample Preparation (Plasma/Serum)

HILIC requires samples to be injected in a high-organic diluent to prevent peak broadening caused by solvent mismatch.

  • Aliquot 50 µL of biological sample into a microcentrifuge tube.

  • Add 150 µL of chilled Acetonitrile (3:1 ratio) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Do not dry down and reconstitute in water , as this will destroy HILIC peak shape.

Liquid Chromatography Conditions

Flow Rate: 0.4 mL/min | Column Temperature: 40°C | Injection Volume: 2 µL

Table 2: HILIC Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.05%95%Initial
1.05%95%Isocratic Hold
4.040%60%Linear Gradient
5.040%60%Column Wash
5.15%95%Re-equilibration
8.05%95%End
Mass Spectrometry (MRM) Conditions

Source Parameters: ESI Voltage: +4500 V | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr.

Table 3: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
240.2158.15025Quantifier
240.2222.25015Qualifier 1
240.2194.25020Qualifier 2

References

  • Phenomenex. (n.d.). Robust and reproducible LC–MS/MS Amino Acid Analysis with an Amide-Based HILIC Column. Phenomenex Technical Notes.[1] URL: [Link]

  • Liu, Z., et al. (2015). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics. Journal of Chromatography B.[2] URL:[Link]

  • Evidence of Molecular Fragmentation inside the Charged Droplets Produced by Electrospray Process. Journal of the American Society for Mass Spectrometry, ACS Publications.[3] URL:[Link]

Sources

Method

Application Note: Utilizing 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid as a Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires moving away from flexible, linear aliphatic chains. 4-[Cyclohexyl(methyl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires moving away from flexible, linear aliphatic chains. 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a highly specialized, non-natural amino acid derivative that serves as a conformationally restricted, lipophilic building block.

By incorporating a 1,4-disubstituted cyclohexane ring and a bulky tertiary amine, this scaffold locks pharmacophores into specific spatial vectors while significantly enhancing membrane permeability. This application note details the physicochemical rationale for employing this scaffold, provides validated protocols for overcoming the steric hindrance during amide coupling, and outlines its integration into small molecule inhibitors and peptidomimetics[1][2].

Physicochemical Profiling & Structural Rationale

The Causality of Scaffold Selection

The transition from a primary or secondary amine to a cyclohexyl(methyl)amino moiety eliminates a hydrogen bond donor (HBD). In medicinal chemistry, reducing the topological polar surface area (tPSA) and HBD count is a proven strategy for improving blood-brain barrier (BBB) penetration and oral bioavailability.

Furthermore, the cyclohexane ring acts as a rigid spacer. Depending on the stereoisomer selected:

  • trans-isomer: Projects the functional groups in a linear, equatorial-equatorial (1,4-diequatorial) geometry, ideal for spanning extended binding pockets.

  • cis-isomer: Induces a "bent" conformation (axial-equatorial), useful for inducing turns in peptidomimetics or fitting into deep, narrow receptor clefts.

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties that make this scaffold highly desirable for central nervous system (CNS) targets and kinase inhibitors[3][4].

PropertyValue (Calculated)Medicinal Chemistry Implication
Molecular Weight 239.36 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Estimated) ~3.2 - 3.8High lipophilicity drives lipid membrane partitioning and BBB crossing.
H-Bond Donors (HBD) 1 (Carboxylic Acid)The tertiary amine contributes 0 HBDs, minimizing efflux pump recognition.
H-Bond Acceptors (HBA) 3Maintains sufficient aqueous solubility for formulation.
Rotatable Bonds 3Highly restricted compared to linear analogs, reducing entropic penalty upon target binding.

Workflow Logic for Scaffold Integration

When designing a novel therapeutic agent, the decision to incorporate a bulky, restricted scaffold must be driven by specific target requirements. The decision tree below outlines the logic for selecting 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

ScaffoldLogic A Target Requires High Metabolic Stability? B Need BBB Penetration (CNS Target)? A->B Yes D Use Standard Linear Amino Acid A->D No C Select 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid B->C Yes B->D No E Determine Stereochemistry (cis vs. trans) C->E F HATU-Mediated Amide Coupling E->F

Decision logic for integrating the conformationally restricted scaffold into drug design.

Application 1: Overcoming Steric Hindrance in Amide Coupling

Mechanistic Rationale

A major challenge when utilizing 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is the severe steric shielding around the carboxylic acid, exacerbated by the bulky tertiary amine on the opposite side of the ring. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics, low yields, and accumulation of truncated impurities[5][6].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates an OAt active ester. The presence of the nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (the "7-aza effect"). This neighboring group effect accelerates the nucleophilic attack of the target amine, driving the reaction to completion despite the steric bulk[5].

HATUMechanism S1 Carboxylic Acid Scaffold S2 Deprotonation (DIPEA) S1->S2 S3 HATU Activation (OAt Ester Formation) S2->S3 7-Aza Effect S4 Nucleophilic Attack (Target Amine) S3->S4 Anchimeric Assistance S5 Amide Product + HOAt Byproduct S4->S5

Mechanistic pathway of HATU-mediated amide coupling for sterically hindered substrates.

Protocol: HATU-Mediated Amide Bond Formation

This protocol is self-validating: the use of anhydrous DMF and stoichiometric excess of DIPEA ensures complete deprotonation, while LC-MS monitoring prevents premature quenching.

Reagents & Materials:

  • 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine (e.g., a substituted aniline or peptide N-terminus) (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: A strong, non-nucleophilic base is required to fully deprotonate the carboxylic acid and neutralize any hydrochloride salts of the target amine, preventing the amine from acting as a competing nucleophile against the coupling reagent[7].

  • Activation: Chill the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Validation Check: The solution will typically turn a pale yellow color, indicating the formation of the active OAt ester.

  • Amine Addition: Add the target amine (1.1 eq) dropwise (if liquid) or in small portions (if solid). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir the reaction for 2–4 hours. Monitor progression via LC-MS. The mass of the active ester intermediate should disappear, replaced by the mass of the desired amide product.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure amide.

Application 2: Integration into Kinase and GPCR Inhibitors

Cyclohexanecarboxylic acid derivatives are frequently utilized as head groups or linkers in the development of potent inhibitors, such as DGAT1 inhibitors[2][8] and MDM2 antagonists[1]. The 4-[Cyclohexyl(methyl)amino] moiety acts as a highly lipophilic anchor that can occupy deep hydrophobic pockets in kinase domains (e.g., JAK family kinases)[4][9].

Protocol: Scaffold Functionalization for Small Molecule Libraries

When synthesizing a library of kinase inhibitors, the carboxylic acid is often converted into an acyl fluoride or directly coupled to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine)[3][6].

Step-by-Step Methodology:

  • Core Attachment: Utilize the HATU coupling protocol (Section 4) to attach the 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid to the exocyclic amine of the heterocyclic core.

  • Thermal Optimization: If the heterocyclic amine is highly electron-deficient (e.g., a 2-aminothiazole), elevate the reaction temperature to 40 °C. Causality: Electron-deficient amines are poor nucleophiles; thermal energy is required to overcome the activation barrier of the sterically hindered OAt ester attack[6].

  • Quality Control (NMR): Verify the stereochemical integrity of the cyclohexane ring post-coupling. For the trans-isomer, the ¹H-NMR signal for the proton at the C1 position (adjacent to the carbonyl) should appear as a triplet of triplets (tt) with large coupling constants ( J≈11.0,3.5 Hz), confirming its axial position.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized compounds, the following analytical parameters must be met:

  • LC-MS (ESI+): The target mass ( [M+H]+ ) should be observed as the base peak. Given the basic tertiary amine, the compound will ionize efficiently in positive mode using a mobile phase containing 0.1% Formic Acid.

  • Purity: >95% as determined by HPLC (UV detection at 214 nm and 254 nm).

  • Stereochemical Purity: If a specific isomer (cis or trans) is required, confirm via 2D NOESY NMR. Strong NOE cross-peaks between the C1 and C4 axial protons indicate a cis-1,4-disubstituted configuration (where one substituent is axial and the other is equatorial).

References

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. URL:[Link]

  • US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds. Google Patents.
  • PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 2488524 B1. Googleapis. URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptidechemistry.org. URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Esters

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: Navigating the Synthesis of Disubstituted Cyclohexane Scaffolds The 1,4-disubstituted cyclohexane ring is a privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Disubstituted Cyclohexane Scaffolds

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. The specific compound class, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid esters, represents a valuable synthetic intermediate for developing novel therapeutics, materials, and molecular probes. The tertiary amine and ester functionalities provide handles for further chemical modification, making a reliable and well-understood synthetic protocol essential for researchers in the field.

This guide provides a comprehensive, in-depth protocol for the synthesis of these target molecules, moving beyond a simple list of steps to explain the underlying chemical principles and rationale for key experimental choices. By grounding the procedure in established mechanistic understanding, this document aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.

Synthetic Strategy: A Reductive Amination Approach

The most direct and efficient strategy for constructing the target C-N bond is through a one-pot reductive amination. This powerful transformation combines the formation of an iminium ion intermediate from a ketone and a secondary amine, followed by its immediate reduction to the corresponding tertiary amine.

Our chosen pathway involves the reaction between Ethyl 4-oxocyclohexane-1-carboxylate (1) and N-methylcyclohexylamine (2) . The key to the success of this one-pot reaction is the choice of a mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

Scientist's Note (Expertise & Experience): Unlike more aggressive hydrides like sodium borohydride (NaBH₄), sodium triacetoxyborohydride is particularly well-suited for reductive amination.[1][2] It is moisture-sensitive but not violently reactive with protic solvents at neutral pH. Crucially, it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[2][3] This high selectivity prevents the wasteful formation of the corresponding alcohol byproduct (ethyl 4-hydroxycyclohexanecarboxylate) and leads to cleaner reactions with higher yields of the desired amine product.[3][4] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) and often catalyzed by a small amount of acetic acid to facilitate iminium ion formation.[1][3]

The overall reaction scheme is presented below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountSupplier (Example)
Ethyl 4-oxocyclohexane-1-carboxylateC₉H₁₄O₃170.2110.01.01.70 gSigma-Aldrich
N-methylcyclohexylamineC₇H₁₅N113.2011.01.11.25 g (1.45 mL)Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9415.01.53.18 gSigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05~0.5~0.05~30 µLFisher Scientific
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96--50 mLAcros Organics
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---100 mLLab Prepared
Dichloromethane (DCM)CH₂Cl₂84.93--150 mLFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37--~5 gVWR Chemicals
Silica Gel (for column chromatography)SiO₂60.08--As neededSorbent Technologies
Hexanes / Ethyl Acetate (for eluent)----As neededFisher Scientific
Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Combine ketone, amine, and solvent (DCE) - Stir for 20-30 min addition 2. Reagent Addition - Add catalytic acetic acid - Add NaBH(OAc)₃ portion-wise setup->addition reaction 3. Reaction Monitoring - Stir at room temperature for 12-24h - Monitor by TLC (e.g., 9:1 Hexanes:EtOAc) addition->reaction quench 4. Work-up: Quenching - Carefully add saturated NaHCO₃ solution reaction->quench extract 5. Work-up: Extraction - Separate layers - Extract aqueous layer with DCM (3x) quench->extract wash 6. Work-up: Washing & Drying - Combine organic layers - Wash with brine - Dry over MgSO₄ extract->wash purify 7. Purification - Concentrate under reduced pressure - Purify by silica gel chromatography wash->purify char 8. Characterization - Obtain NMR and MS data - Assess purity purify->char

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxocyclohexane-1-carboxylate (1.70 g, 10.0 mmol).

  • Dissolve the ketone in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add N-methylcyclohexylamine (1.25 g, 11.0 mmol) to the solution via syringe.

  • Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate.

  • Reagent Addition: Add glacial acetic acid (~30 µL, ~0.5 mmol) to the reaction mixture.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution in several portions over 10-15 minutes.

    • Safety Note: Although less vigorous than other hydrides, the addition may be slightly exothermic. Adding the reagent in portions helps to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality Note: The NaHCO₃ neutralizes the acetic acid catalyst and quenches any unreacted NaBH(OAc)₃. Be cautious as gas evolution (H₂) may occur.

  • Work-up: Extraction: Stir the biphasic mixture vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with dichloromethane (DCM, 3 x 50 mL).

  • Work-up: Washing & Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes), is typically effective for isolating the pure product.

  • Characterization: The final product, a colorless to pale yellow oil, should be characterized to confirm its identity and purity. (Expected Yield: 75-90%).

Characterization Data (Predicted)

As this specific ester may not have readily available public spectral data, the following section provides predicted data based on the chemical structure and known spectroscopic principles. Researchers should always confirm these findings with their own experimental data.

  • Molecular Formula: C₁₆H₂₉NO₂

  • Molecular Weight: 267.41 g/mol

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 4.12 (q, J = 7.1 Hz, 2H): The two protons of the ethyl ester methylene group (-O-CH₂ -CH₃), split into a quartet by the adjacent methyl group.

  • δ 2.50 - 2.20 (m, 3H): Complex multiplet corresponding to the methine protons alpha to the nitrogen (one on each ring) and the methine proton alpha to the ester carbonyl group.

  • δ 2.25 (s, 3H): A sharp singlet for the three protons of the N-methyl group (-N-CH₃ ).

  • δ 2.10 - 1.00 (m, 18H): A broad, complex region containing all the methylene protons of both cyclohexane rings.

  • δ 1.25 (t, J = 7.1 Hz, 3H): The three protons of the ethyl ester methyl group (-O-CH₂-CH₃ ), split into a triplet by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 175.5: Carbonyl carbon of the ester group.

  • δ 60.3: Methylene carbon of the ethyl ester group (-O-CH₂ -CH₃).

  • δ ~55-60 (2 signals): Methine carbons attached to the nitrogen.

  • δ ~40-45 (1 signal): Methine carbon alpha to the carbonyl group.

  • δ ~35-40 (1 signal): N-methyl carbon.

  • δ ~25-35 (multiple signals): Methylene carbons of both cyclohexane rings.

  • δ 14.2: Methyl carbon of the ethyl ester group (-O-CH₂-CH₃ ).

Predicted Mass Spectrum (EI+)
  • m/z 267 (M⁺): Molecular ion peak.

  • m/z 252 (M-15): Loss of a methyl group.

  • m/z 194: Fragmentation corresponding to the loss of the cyclohexyl group.

  • m/z 154: Characteristic fragment from cleavage alpha to the nitrogen, resulting in the [C₉H₁₆NO]⁺ ion.

  • m/z 112: Fragment corresponding to the [cyclohexyl(methyl)amino]⁺ radical cation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive NaBH(OAc)₃ (degraded by moisture).2. Insufficient reaction time.3. Anhydrous conditions not maintained.1. Use freshly opened or properly stored NaBH(OAc)₃. Consider preparing it fresh if necessary.[2]2. Allow the reaction to run for a full 24 hours and monitor by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Alcohol Byproduct 1. Reducing agent is not selective (e.g., NaBH₄ used by mistake).2. Reaction conditions too acidic.1. Confirm the identity of the reducing agent is NaBH(OAc)₃.2. Use only a catalytic amount of acetic acid. Excess acid can promote ketone reduction.
Difficult Purification 1. Unreacted starting materials co-eluting with the product.2. Formation of side products.1. Ensure the reaction has gone to completion before work-up.2. Use a slow, shallow gradient during column chromatography for better separation. Consider using an alternative solvent system if co-elution persists.
Product is a Mixture of Isomers The starting ethyl 4-oxocyclohexane-1-carboxylate may be a mix of cis/trans isomers, leading to a diastereomeric product mixture.This is expected. The isomers may be difficult to separate by standard silica gel chromatography. If a single isomer is required, consider HPLC or synthetic strategies that employ stereoselective reductions.

Conclusion

The reductive amination protocol detailed herein provides a reliable and high-yielding pathway to 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid esters. By leveraging the selectivity of sodium triacetoxyborohydride, this method minimizes side product formation and simplifies purification. The provided mechanistic insights and troubleshooting guide are intended to equip researchers with the tools needed to confidently perform and adapt this valuable synthetic transformation.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Dodda, M. R.; Gunnam, C. R.; Yadharam, S. R.; Vanga, M. R. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica2016 , 8 (1), 269-274. [Link]

  • Abdel-Magid, A. F.; Maryanoff, C. A. Reductive Amination of Ketones and Aldehydes. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2005. [Link]

Sources

Method

Application Note &amp; Protocol: N-Methylation of 4-Aminocyclohexane-1-Carboxylic Acid via Eschweiler-Clarke Reaction

Abstract This document provides a comprehensive guide for the N-methylation of 4-aminocyclohexane-1-carboxylic acid, a critical transformation for modifying the physicochemical properties of this versatile scaffold. N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the N-methylation of 4-aminocyclohexane-1-carboxylic acid, a critical transformation for modifying the physicochemical properties of this versatile scaffold. N-methylated amino acids are integral to modern drug discovery, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2] This protocol details the application of the Eschweiler-Clarke reaction, a robust and high-yielding method for the exhaustive methylation of primary amines using formic acid and formaldehyde, which advantageously avoids the over-alkylation to quaternary ammonium salts often seen with other methylating agents.[3][4] We present a step-by-step experimental procedure, mechanistic insights, characterization data, and key practical considerations for researchers in medicinal chemistry and drug development.

Introduction and Scientific Context

The strategic introduction of N-methyl groups into bioactive molecules, particularly peptides and amino acid-based scaffolds, is a cornerstone of modern medicinal chemistry. This modification can profoundly alter a compound's pharmacological profile by:

  • Enhancing Metabolic Stability: N-methylation protects amide bonds from enzymatic degradation by proteases.[2]

  • Improving Membrane Permeability: The reduction of hydrogen bond donor capacity can lead to improved passive diffusion across cellular membranes, a key factor for oral bioavailability.[5]

  • Modulating Conformation: The steric hindrance introduced by the methyl group can lock the molecule into a more biologically active conformation.[1]

4-aminocyclohexane-1-carboxylic acid is a valuable building block, providing a rigid, non-aromatic scaffold. Its N-methylation yields N,N-dimethyl-4-aminocyclohexane-1-carboxylic acid, a derivative with modified basicity and lipophilicity, making it a desirable intermediate for further synthetic elaboration.

The Eschweiler-Clarke reaction is the chosen method for this transformation due to its operational simplicity, high efficiency, and chemoselectivity. It functions as a reductive amination process where formaldehyde provides the methyl carbon and formic acid serves as the hydride donor.[3][6] The reaction is irreversible due to the formation of carbon dioxide gas, driving the equilibrium towards the methylated product.[3]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction proceeds in two main stages to convert a primary amine to a tertiary amine.

  • Iminium Ion Formation: The primary amine of 4-aminocyclohexane-1-carboxylic acid first undergoes condensation with formaldehyde to form an unstable carbinolamine, which rapidly dehydrates to form a reactive iminium ion.

  • Hydride Reduction: Formic acid (or its conjugate base, formate) acts as a hydride source, reducing the iminium ion to a secondary amine. This process oxidizes formic acid to carbon dioxide.

  • Repetition to Tertiary Amine: The resulting secondary amine, being more nucleophilic than the primary amine, rapidly reacts with a second equivalent of formaldehyde to form a new iminium ion. A second hydride transfer from formic acid completes the reaction, yielding the final N,N-dimethylated tertiary amine.

A key advantage of this reaction is that it halts at the tertiary amine stage, as the product lacks the N-H proton necessary to form another iminium ion, thus preventing quaternization.[3]

Eschweiler_Clarke_Mechanism Figure 1: Mechanism of the Eschweiler-Clarke Reaction cluster_start Starting Materials cluster_step1 First Methylation cluster_step2 Second Methylation Start_Amine R-NH₂ (4-Aminocyclohexane- 1-carboxylic acid) Iminium1 [R-N⁺H=CH₂] (Iminium Ion) Start_Amine->Iminium1 + CH₂O, -H₂O Formaldehyde CH₂O (Formaldehyde) Formic_Acid HCOOH (Formic Acid) Sec_Amine R-NHCH₃ (Secondary Amine) Iminium1->Sec_Amine + HCOOH, -CO₂ Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) Sec_Amine->Iminium2 + CH₂O, -H₂O Tert_Amine R-N(CH₃)₂ (Final Product) Iminium2->Tert_Amine + HCOOH, -CO₂

Caption: Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

This protocol describes the N-methylation of 4-aminocyclohexane-1-carboxylic acid on a 5-gram scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)EquivalentsSupplier (Example)Purity
4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture)C₇H₁₃NO₂143.185.0 g34.91.0Sigma-Aldrich>98%
Formic AcidCH₂O₂46.0310 mL~265~7.6Fisher Scientific>98%
Formaldehyde Solution (37 wt. % in H₂O)CH₂O30.037.0 mL~86.3~2.5Acros Organics37%
Hydrochloric Acid (1 M)HCl36.46As needed--VWR Chemicals1 M
Sodium Hydroxide (1 M)NaOH40.00As needed--VWR Chemicals1 M
Deionized WaterH₂O18.02As needed----
EthanolC₂H₅OH46.07For crystallization--->95%
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexane-1-carboxylic acid (5.0 g, 34.9 mmol).

  • Reagent Addition: In a fume hood, add formic acid (10 mL, ~265 mmol). Stir the mixture until the solid is fully dissolved. Carefully add the formaldehyde solution (7.0 mL, 86.3 mmol) to the flask.

  • Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to 100-105 °C using a heating mantle and stir vigorously. Allow the reaction to reflux for 6 hours. The solution should be clear and colorless. Evolution of CO₂ gas will be observed.

  • Work-up and Isolation: After 6 hours, remove the heat source and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess formic acid, formaldehyde, and water. The residue will be a viscous oil or a semi-solid.

  • Purification by pH Adjustment:

    • Redissolve the crude residue in a minimal amount of deionized water (~20-30 mL).

    • Cool the solution in an ice bath.

    • Carefully adjust the pH of the solution to its isoelectric point (typically around pH 4-5 for amino acids) using 1 M HCl or 1 M NaOH. Monitor the pH closely.

    • The zwitterionic product will precipitate as a white solid as it is least soluble at its isoelectric point.

    • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration and Drying:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum to a constant weight. A typical yield is 80-90%.

Workflow and Characterization

Experimental Workflow

Workflow Start 1. Reagent Addition (Amino Acid, HCOOH, CH₂O) React 2. Reflux (100 °C, 6h) Start->React Evap 3. Concentration (Rotary Evaporation) React->Evap Precip 4. pH Adjustment (Precipitation at pI) Evap->Precip Filter 5. Filtration & Washing Precip->Filter Dry 6. Drying Under Vacuum Filter->Dry Product Pure N,N-dimethyl- 4-aminocyclohexane- 1-carboxylic acid Dry->Product

Caption: Figure 2: Overall experimental workflow.

Product Characterization

The identity and purity of the final product, N,N-dimethyl-4-aminocyclohexane-1-carboxylic acid (C₉H₁₇NO₂, M.W. 171.24 g/mol ), should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, D₂O):

    • The disappearance of the N-H proton signals.

    • A sharp singlet appearing around δ 2.8-3.0 ppm, integrating to 6H, corresponding to the two N-methyl groups (-N(CH₃)₂).

    • Complex multiplets for the cyclohexane ring protons (δ 1.2-2.5 ppm).

  • ¹³C NMR (100 MHz, D₂O):

    • A signal for the N-methyl carbons around δ 40-45 ppm.

    • A signal for the quaternary carboxylic carbon around δ 180-185 ppm.

    • Signals corresponding to the carbons of the cyclohexane ring.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 172.1332 [M+H]⁺.

The use of isotopically labeled materials, such as ¹⁵N-labeled amino acids, can further aid in NMR-based characterization and metabolic studies.[7]

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; impure reagents.Extend reflux time to 8-10 hours. Ensure the temperature is maintained at >100 °C. Verify the concentration and quality of formaldehyde and formic acid.
Low Yield Product loss during work-up; inaccurate pH adjustment for precipitation.Ensure complete removal of formic acid before pH adjustment. Adjust pH slowly and precisely to the isoelectric point. Use minimal amounts of cold water for washing the precipitate to avoid redissolving.
Product is an Oil/Gummy Presence of impurities or residual solvent; incorrect pH.Re-dissolve in water and re-precipitate by carefully adjusting the pH. If it persists, consider purification by column chromatography (e.g., ion-exchange or reversed-phase).
Side Reaction The Eschweiler-Clarke reaction is generally very clean. For some α-amino acids, cyclization can be a competing reaction, but this is not expected for a γ-amino acid like this substrate.[8]The described protocol is optimized to minimize side products. Purification by recrystallization or chromatography will remove minor impurities.

Causality Behind Experimental Choices:

  • Excess Reagents: An excess of both formaldehyde and formic acid is used to ensure the reaction goes to completion and favors the formation of the thermodynamically stable tertiary amine.[3]

  • Heat: The reaction requires heat to facilitate the dehydration steps (iminium ion formation) and overcome the activation energy for the hydride transfer.

  • Absence of Other Reducing Agents: While reagents like NaBH₃CN are used in other reductive aminations, formic acid serves a dual role as both the acid catalyst and the reducing agent, simplifying the procedure.[9]

Safety Precautions

  • Fume Hood: All steps involving formic acid and formaldehyde must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Formic Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Formaldehyde: Toxic, a respiratory irritant, and a known carcinogen. Avoid inhalation and skin contact.

  • Pressure: The reaction generates CO₂ gas. Ensure the system is not sealed and is open to the atmosphere via the condenser to prevent pressure buildup.

References

  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. Googleapis.com.
  • Asahi Kasei Kogyo KK. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - US3932497A.
  • Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - WO2021107047A1.
  • IP.com. (n.d.). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. [Link]

  • PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • PMC - NIH. (n.d.). NMR-based metabolite studies with 15N amino acids. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PMC - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ACS Publications. (2017). An Integrated Approach to Unique NMR Assignment of Methionine Methyl Resonances in Proteins. Analytical Chemistry. [Link]

  • PMC - NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids - Technical Support Information Bulletin 1177. [Link]

  • YouTube. (2025). Eschweiler-Clarke reaction. [Link]

  • Copernicus Publications. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • ResearchGate. (2021). Synthesis of N-methylated cyclic peptides. [Link]

  • ACS Publications. (n.d.). The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Journal of Chemical Education. [Link]

  • PMC. (n.d.). Engineering β-sheets employing N-methylated heterochiral amino acids. [Link]

  • PMC - NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - US3839429A.
  • Springer. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

  • ResearchGate. (2026). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. The synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid via the reductive amination of 4-oxocyclohexane-1-carboxylic acid with N-methylcyclohexylamine presents unique mechanistic hurdles. Because you are dealing with a bifunctional starting material (a ketone and a free carboxylic acid) and a sterically bulky secondary amine, standard protocols often fail.

This guide provides field-proven troubleshooting strategies, explains the causality behind specific side reactions, and outlines a self-validating protocol to ensure high-yield, reproducible synthesis.

Pathway Visualization: The Mechanistic Crossroads

Before troubleshooting, we must map the competing kinetic pathways in your reaction flask. The diagram below illustrates how the choice of reagents dictates whether you isolate the target amino acid or fall victim to common side reactions.

G SM1 4-Oxocyclohexane-1- carboxylic acid Iminium Iminium Intermediate (Reactive Species) SM1->Iminium + SM2 - H2O Side1 4-Hydroxycyclohexane- 1-carboxylic acid (Over-Reduction) SM1->Side1 Direct Reduction (e.g., NaBH4) Side2 Esterified Byproducts (Solvent Reaction) SM1->Side2 ROH solvent + Acid cat. SM2 N-Methylcyclohexylamine SM2->Iminium Iminium->SM1 Hydrolysis (+ H2O) Product 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid (Target Product) Iminium->Product NaBH(OAc)3 Reduction

Reductive amination workflow and common side reaction pathways.

Section 1: Troubleshooting Direct Ketone Reduction (Over-Reduction)

Q: My LC-MS shows a massive M+ peak corresponding to 4-hydroxycyclohexane-1-carboxylic acid. Why is the ketone reducing before the amine incorporates?

A: You are observing a classic kinetic competition. N-methylcyclohexylamine is a sterically hindered secondary amine. Its nucleophilic attack on the C4 ketone to form the intermediate iminium ion is slow. If your reducing agent is too aggressive (like Sodium Borohydride, NaBH₄), it will rapidly reduce the unactivated ketone to the corresponding secondary alcohol before the iminium has time to form[1].

The Fix: You must decouple the kinetics by using . The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent that selectively reduces the highly electrophilic iminium ion but remains essentially inert toward unactivated ketones at room temperature[2].

Quantitative Comparison of Reducing Agents for Bulky Aminations

Reducing AgentRelative Hydride ReactivitySelectivity (Iminium vs. Ketone)Typical Target YieldOptimal pH Range
NaBH₄ HighPoor (Rapid ketone reduction)< 30% (High over-reduction)8–10
NaBH₃CN ModerateGood60–80%4–6
NaBH(OAc)₃ LowExcellent> 85%[2]5–7

Section 2: Managing Cis/Trans Stereoselectivity

Q: My NMR data indicates a mixture of diastereomers. How do I control the cis/trans ratio of the 1,4-disubstituted cyclohexane ring?

A: The 1,4-disubstituted cyclohexane system is subject to strict thermodynamic and kinetic controls during the hydride delivery step. The carboxylic acid at C1 acts as a conformational anchor, preferentially occupying the equatorial position to minimize 1,3-diaxial interactions[3].

When the planar iminium ion forms at C4, the reducing agent can attack from two trajectories. STAB, being a bulky reagent, is highly sensitive to the steric environment and typically favors the trajectory that yields the thermodynamically stable trans-isomer (diequatorial)[3]. If a highly pure single isomer is required, dynamic kinetic resolution via biocatalysis (e.g., using transaminases) is highly recommended to equilibrate the mixture[4].

G Iminium Iminium Ion (Planar at C4) Axial Axial Hydride Attack (Kinetic Control) Iminium->Axial Equatorial Equatorial Hydride Attack (Thermodynamic Control) Iminium->Equatorial Trans Trans Isomer (Diequatorial, More Stable) Axial->Trans Hydride enters axially, pushing amine equatorial Cis Cis Isomer (Axial-Equatorial, Less Stable) Equatorial->Cis Hydride enters equatorially, pushing amine axial

Stereochemical divergence during iminium reduction yielding cis/trans isomers.

Section 3: Minimizing Esterification and Hydrolysis

Q: I used methanol to help dissolve the starting materials, but I'm seeing methyl ester byproducts and incomplete amination. What is the cause?

A: Two competing side reactions are sabotaging your yield. First, the free carboxylic acid at C1 is highly susceptible to Fischer esterification in the presence of alcoholic solvents (like methanol or ethanol), especially since reductive aminations are often run under slightly acidic conditions (pH 5-6). Second, reductive amination is a condensation reaction that generates one equivalent of water. In protic solvents, the equilibrium is pushed backward, hydrolyzing the iminium intermediate back to the starting ketone[1].

The Fix: Switch to an aprotic, non-nucleophilic solvent. or Tetrahydrofuran (THF) are the optimal solvents for STAB-mediated reductive aminations[2].

Section 4: Validated Experimental Protocol

Self-Validating Reductive Amination using NaBH(OAc)₃

Objective: Selective synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid while suppressing over-reduction and esterification.

Materials:

  • 4-Oxocyclohexane-1-carboxylic acid (1.0 eq, 10 mmol)

  • N-Methylcyclohexylamine (1.1 eq, 11 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

  • Glacial Acetic Acid (0.1 eq, 1 mmol)

Step-by-Step Methodology:

  • Iminium Pre-formation (Kinetic Control): In an oven-dried, argon-flushed round-bottom flask, dissolve 4-oxocyclohexane-1-carboxylic acid (10 mmol) and N-methylcyclohexylamine (11 mmol) in anhydrous DCE (50 mL).

    • Causality: Anhydrous DCE prevents esterification of the carboxylic acid and limits iminium hydrolysis[2].

  • Acidic Activation: Add glacial acetic acid (1 mmol). Stir the mixture at room temperature for 60 minutes.

    • Causality: The mild acid protonates the ketone oxygen, accelerating the nucleophilic attack of the bulky secondary amine.

    • Self-Validation Check: Remove a 50 µL aliquot, quench with a drop of Et₃N, and check via LC-MS for the disappearance of the ketone mass and the appearance of the iminium/enamine intermediate. Do not proceed until conversion is >80%.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exotherm. At 0 °C, STAB selectively reduces the iminium ion without touching any residual ketone[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under argon.

  • Quench and Zwitterion Isolation: Quench the reaction by slowly adding water (20 mL) to decompose unreacted STAB. Because the product contains both a basic amine and an acidic carboxylate, it will form a highly water-soluble zwitterion.

    • Causality & Validation: Do not attempt a standard organic extraction. Instead, adjust the aqueous phase precisely to the isoelectric point of the product (typically pH ~6.5–7.0) using dilute NaOH or HCl. The target amino acid will precipitate out of the aqueous layer as a white solid.

  • Purification: Filter the precipitate, wash with cold water and acetone, and dry in vacuo. If further diastereomeric purity is required, recrystallize from an ethanol/water mixture to enrich the trans-isomer.

Sources

Optimization

Technical Support Center: 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and proc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve purity-related challenges during the synthesis and purification of this molecule. Our approach is rooted in explaining the fundamental principles behind each step to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid that I should be aware of during purification?

A1: The most critical property of this molecule is its zwitterionic nature . It contains both a basic tertiary amine (pKa ~10-11, estimated) and an acidic carboxylic acid (pKa ~4-5, estimated).[1] This means that near neutral pH, the molecule exists as an internal salt, which significantly impacts its solubility. Zwitterions are often highly polar, crystalline solids with high melting points, but they can exhibit poor solubility in many common non-polar organic solvents.[2] This dual functionality is the primary challenge in its purification.

Q2: My crude product is a sticky, amorphous solid or oil. What is the likely cause?

A2: This is a common issue. "Oiling out" instead of crystallizing can be caused by several factors:

  • Presence of Impurities: Residual solvents or synthetic by-products can act as an "impurity eutectic," depressing the melting point and interfering with crystal lattice formation.[3]

  • Trapped Salts: Inorganic salts from the workup (e.g., NaCl, MgSO₄) can tenaciously bind to the zwitterionic product, preventing crystallization.[2]

  • Mixture of Diastereomers: The compound exists as cis and trans isomers relative to the 1,4-substitution on the cyclohexane ring. A mixture of these isomers will have a lower melting point and be much harder to crystallize than a single, pure isomer.[4]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods is recommended for a complete picture:

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and identifying organic impurities. The presence of diastereomers can often be quantified by integrating distinct signals.

  • HPLC/UPLC: High-Performance Liquid Chromatography is crucial for quantitative purity analysis.

    • Reversed-Phase (C18): Often effective for zwitterionic compounds. An acidic mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the carboxylic acid, while a basic mobile phase will deprotonate the amine. Using a buffer is ideal for reproducibility.[5]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Can be an excellent alternative for highly polar compounds that show poor retention in reversed-phase.

  • LC-MS: Provides mass confirmation of the main peak and allows for the identification of impurity masses, giving clues to their structure.

Troubleshooting Impurities and Purification Failures

This section addresses specific problems encountered during the purification workflow.

Problem 1: Significant amount of unreacted N-methylcyclohexylamine is present in my crude product.
  • Plausible Cause: Incomplete reaction during reductive amination or inefficient removal during aqueous workup. N-methylcyclohexylamine is a basic, relatively water-soluble starting material.

  • Troubleshooting Strategy:

    • Acidic Wash: During the workup, perform a thorough wash of the organic layer with dilute acid (e.g., 1 M HCl). This will protonate the starting amine, forming a water-soluble salt that partitions into the aqueous layer. Caution: Your product may also have some solubility in the acidic aqueous layer. It is crucial to check the pH; adjusting the pH to the isoelectric point of the product (estimated to be around pH 6-7) can minimize its solubility in water before extraction.[6]

    • Vacuum Stripping: If the amine persists, it can sometimes be removed under high vacuum with gentle heating, as it is more volatile than the product.

Problem 2: My NMR shows two sets of peaks, suggesting a mixture of cis and trans isomers.
  • Plausible Cause: The synthesis, particularly catalytic hydrogenation of an aromatic precursor or reductive amination, often produces a mixture of diastereomers.[4][7] The thermodynamically more stable trans isomer is usually the desired product.

  • Troubleshooting Strategy:

    • Fractional Recrystallization: This is the most direct method. The trans isomer is typically less soluble and more crystalline than the cis isomer due to its more symmetrical shape, allowing it to pack more efficiently into a crystal lattice. A carefully chosen solvent system can enrich the trans isomer in the solid phase. See Protocol 1 for a detailed methodology.

    • Epimerization: If the isomeric ratio is poor, a chemical conversion may be necessary. This involves treating the mixture with a base (e.g., potassium tert-butoxide) to deprotonate the carbon alpha to the carboxylate, allowing for equilibration to the more stable trans isomer.[4] This is an advanced technique that requires careful optimization to avoid side reactions.

    • Preparative Chromatography: While challenging, preparative HPLC on either a reversed-phase or normal-phase column can separate the isomers. This is often used for smaller scales or when recrystallization fails.

Problem 3: My product streaks badly on a silica gel column.
  • Plausible Cause: This is the classic behavior of a zwitterionic compound on standard silica gel.[8] The acidic silanol groups on the silica surface strongly and irreversibly bind the basic amine, while the polar carboxylic acid also interacts strongly, leading to very poor chromatographic performance.

  • Troubleshooting Strategy:

    • Avoid Standard Silica Gel: If possible, use other purification methods like recrystallization first.

    • Modify the Mobile Phase: If chromatography is necessary, you must suppress the compound's ionic character. A common mobile phase system is a gradient of methanol in dichloromethane (DCM). To this, add a small amount of an acid (like acetic acid) to protonate the amine or a base (like triethylamine or ammonia) to deprotonate the carboxylic acid. Using both an acid and a base is generally not recommended. For a compound like this, adding 1-2% acetic acid to the DCM/MeOH eluent is a good starting point.[8]

    • Use Reverse-Phase Chromatography: This is often a much better choice. See Protocol 2B for details.

    • Protecting Group Strategy: In a synthetic context, one of the functional groups can be protected (e.g., the carboxylic acid as a methyl or ethyl ester) before chromatography. After purification of the non-zwitterionic intermediate, the protecting group is removed.[9]

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for purifying your crude product.

purification_flowchart start Crude Product Analysis (NMR, LCMS) check_purity Purity > 95%? start->check_purity check_isomers Isomeric Mixture? check_purity->check_isomers No final_product Pure Product (>98%) check_purity->final_product Yes check_starting_material Residual Starting Material? check_isomers->check_starting_material No recrystallize Protocol 1: Recrystallization check_isomers->recrystallize Yes check_starting_material->recrystallize No acid_wash Acid/Base Workup check_starting_material->acid_wash Yes recrystallize->check_purity prep_chrom Protocol 2: Preparative Chromatography recrystallize->prep_chrom Fails epimerize Consider Epimerization (Advanced) recrystallize->epimerize Poor Ratio prep_chrom->check_purity acid_wash->start workflow cluster_0 Primary Purification cluster_1 Purity Analysis cluster_2 Secondary Purification (If Needed) crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cool & Crystallize dissolve->cool filtrate Filter & Wash with Cold Solvent cool->filtrate dry Dry Crystals filtrate->dry analysis Analyze by HPLC & NMR dry->analysis check Purity Goal Met? analysis->check chromatography Prep. Chromatography (Reverse Phase) check->chromatography No end Final Pure Product check->end Yes combine Combine Pure Fractions chromatography->combine evaporate Evaporate Solvent combine->evaporate evaporate->end

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Welcome to the technical support center for the synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

I. Synthetic Strategy Overview

The synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic pathway can be broken down into three key stages:

  • Formation of the 4-Aminocyclohexanecarboxylic Acid Core: This is typically achieved through the hydrogenation of a readily available starting material like p-aminobenzoic acid. A critical challenge in this step is controlling the stereochemistry to obtain the desired trans-isomer, which is often the thermodynamically more stable product.

  • N-Cyclohexylation via Reductive Amination: The primary amino group of the core is then alkylated with a cyclohexyl group. Reductive amination with cyclohexanone is the most common and efficient method for this transformation.

  • N-Methylation: The final step involves the introduction of a methyl group to the secondary amine, yielding the target tertiary amine. The Eschweiler-Clarke reaction is a highly effective method for this step, as it prevents over-alkylation to a quaternary ammonium salt.[1][2]

This guide will address the potential challenges at each of these stages.

Synthetic_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Cyclohexylation cluster_2 Stage 3: N-Methylation p-Aminobenzoic_Acid p-Aminobenzoic Acid 4-Aminocyclohexanecarboxylic_Acid 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) p-Aminobenzoic_Acid->4-Aminocyclohexanecarboxylic_Acid Hydrogenation (e.g., Ru/C, H2) 4-(Cyclohexylamino)cyclohexane-1-carboxylic_Acid 4-(Cyclohexylamino)cyclohexane-1-carboxylic Acid 4-Aminocyclohexanecarboxylic_Acid->4-(Cyclohexylamino)cyclohexane-1-carboxylic_Acid Reductive Amination (e.g., NaBH(OAc)3) Cyclohexanone Cyclohexanone Cyclohexanone->4-(Cyclohexylamino)cyclohexane-1-carboxylic_Acid Final_Product 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid 4-(Cyclohexylamino)cyclohexane-1-carboxylic_Acid->Final_Product Eschweiler-Clarke Reaction Formaldehyde_Formic_Acid Formaldehyde & Formic Acid Formaldehyde_Formic_Acid->Final_Product

Caption: Overall synthetic workflow for 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section is organized by synthetic stage to help you quickly identify and resolve issues you may encounter.

Stage 1: Synthesis of the 4-Aminocyclohexanecarboxylic Acid Core

The primary challenge in this stage is controlling the cis/trans isomer ratio. The hydrogenation of p-aminobenzoic acid often yields a mixture of isomers, with the cis isomer sometimes being the kinetic product.[3]

FAQs:

  • Q1: My hydrogenation of p-aminobenzoic acid is giving a high ratio of the cis-isomer. How can I increase the yield of the trans-isomer?

    A1: This is a common issue. While some catalytic systems favor the formation of the trans-isomer under thermodynamic control, you can also employ a post-hydrogenation isomerization step. This typically involves protecting the amine (e.g., as a phthalimide or Boc derivative) and then treating with a base like potassium tert-butoxide to epimerize the cis-isomer to the more stable trans-isomer.[4] A one-pot process using a Ruthenium catalyst under basic conditions has also been shown to directly yield a higher ratio of the trans-isomer.[5]

  • Q2: What is the best catalyst for the hydrogenation of p-aminobenzoic acid?

    A2: The choice of catalyst can significantly impact the isomer ratio and reaction efficiency. While rhodium on carbon can be effective, ruthenium on carbon (Ru/C) is often a more cost-effective option for large-scale synthesis and can provide a good trans to cis ratio, especially when the reaction is run under basic conditions.[5][6]

  • Q3: I'm having trouble separating the cis and trans isomers. What are the best methods?

    A3: Fractional crystallization can be used, but it is often inefficient and can lead to significant yield loss.[4] A more robust method is to protect the amino group and then perform the isomerization as mentioned in Q1. The difference in the physical properties of the protected isomers often makes separation by crystallization or chromatography more straightforward.

Stage 2: N-Cyclohexylation by Reductive Amination

Reductive amination is a powerful tool for C-N bond formation, but it is not without its challenges, especially at scale.[7]

Troubleshooting Guide:

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Inefficient imine formation. 2. Deactivation of the reducing agent. 3. Steric hindrance from the cyclohexyl group.1. Ensure anhydrous conditions and consider the use of a dehydrating agent like molecular sieves. Adjusting the pH to be weakly acidic (pH 4-5) can also facilitate imine formation. 2. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) which is less prone to hydrolysis.[7] 3. Increase the reaction temperature and/or time. A more reactive reducing agent could be considered, but this may lead to side reactions.
Formation of Dialkylated Byproduct The product secondary amine is reacting with another molecule of cyclohexanone.This is less common in this specific reaction due to the steric hindrance of the cyclohexyl group. However, if observed, using a stoichiometric amount of cyclohexanone and adding it slowly to the reaction mixture can minimize this side reaction.
Reduction of Cyclohexanone to Cyclohexanol The reducing agent is reacting with the ketone before imine formation.Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH3CN) or NaBH(OAc)3.[7]

FAQs:

  • Q4: Do I need to protect the carboxylic acid group before reductive amination?

    A4: It is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester. This prevents potential side reactions with the reducing agent and improves the solubility of the starting material in common organic solvents used for reductive amination. The ester can be hydrolyzed in the final step.

  • Q5: What is the best reducing agent for this reductive amination?

    A5: Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for scale-up. It is a mild and selective reducing agent that does not readily reduce the starting ketone. It is also less toxic than sodium cyanoborohydride.[7]

Stage 3: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[1][8]

Troubleshooting Guide:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient excess of formaldehyde or formic acid. 2. Low reaction temperature.1. Use a significant excess of both formaldehyde and formic acid as per established protocols.[1] 2. The reaction is typically run at or near the boiling point of the mixture to ensure a reasonable reaction rate.
Formation of Formamide Byproduct Incomplete reduction of the intermediate iminium ion.Ensure an adequate amount of formic acid is present to act as the hydride source.
Difficult Product Isolation The product is a zwitterionic amino acid, which can be highly soluble in water.After the reaction, basify the mixture to deprotonate the carboxylic acid and then extract the product with an organic solvent. Alternatively, acidification can be used to precipitate the product as a salt.

FAQs:

  • Q6: Will the Eschweiler-Clarke reaction lead to a quaternary ammonium salt?

    A6: No, one of the key advantages of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage and does not produce quaternary ammonium salts.[1][2]

  • Q7: Can I perform the N-methylation before the N-cyclohexylation?

    A7: While possible, it is generally more efficient to perform the N-cyclohexylation first. Introducing the bulkier cyclohexyl group onto the primary amine is typically more challenging than introducing the smaller methyl group. Performing the methylation on the secondary amine is usually a more straightforward reaction.

III. Experimental Protocols

The following are representative protocols for the key stages of the synthesis. These should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexane-1-carboxylic Acid

This protocol involves the hydrogenation of p-aminobenzoic acid, protection of the resulting amine, and isomerization to the trans isomer.

  • Hydrogenation: In a high-pressure reactor, suspend p-aminobenzoic acid in a suitable solvent such as methanol. Add a catalytic amount of 5% Ru/C. Pressurize the reactor with hydrogen gas (e.g., 15 bar) and heat to approximately 100°C.[5] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Boc-Protection: After filtration of the catalyst, add the crude 4-aminocyclohexanecarboxylic acid to a mixture of tert-butanol and water. Add sodium hydroxide to basify the solution. Cool the mixture to 0°C and slowly add di-tert-butyl dicarbonate. Allow the reaction to warm to room temperature and stir overnight.

  • Isomerization & Isolation: After completion of the reaction, add an organic solvent like isopropyl alcohol and a base such as potassium tert-butoxide. Heat the mixture to reflux to drive the isomerization to the trans isomer.[4] After cooling, acidify the mixture with a citric acid solution and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product.[5]

Protocol 2: Reductive Amination for N-Cyclohexylation

This protocol assumes the use of the methyl ester of trans-4-aminocyclohexanecarboxylic acid.

  • Dissolve the trans-4-(amino)cyclohexanecarboxylate starting material in a suitable anhydrous solvent such as dichloromethane or dichloroethane.

  • Add cyclohexanone (1.0-1.2 equivalents).

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Protocol 3: Eschweiler-Clarke N-Methylation
  • To the secondary amine product from the previous step, add an excess of formic acid (e.g., 5-10 equivalents) and aqueous formaldehyde (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically around 100°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with a strong base such as sodium hydroxide, keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can then be purified by crystallization or chromatography. If the ester protecting group is still present, it can be hydrolyzed at this stage using standard saponification conditions (e.g., LiOH or NaOH in a mixture of water and an organic solvent).

IV. Visualization of Key Processes

Reductive_Amination_Troubleshooting cluster_troubleshooting Troubleshooting Steps Start Start Reductive Amination Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low_Conversion Check_Conversion->Low_Conversion No Good_Conversion Good_Conversion Check_Conversion->Good_Conversion Yes Check_Imine Check for Imine Formation (e.g., NMR, IR) Low_Conversion->Check_Imine Workup Proceed to Workup Good_Conversion->Workup Check_Reagent Check Reducing Agent Activity Check_Imine->Check_Reagent Imine is present Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Mol. Sieves) Check_Imine->Add_Dehydrating_Agent Imine formation is slow Increase_Temp Increase Temperature/Time Increase_Temp->Check_Conversion Check_Reagent->Increase_Temp Reagent is active Add_Dehydrating_Agent->Check_Conversion

Caption: Troubleshooting workflow for low conversion in reductive amination.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–487.

  • Icke, R. N., & Wisegarver, B. B. (1949). The Eschweiler-Clarke Reaction. Organic Reactions, 5, 301-330.

  • Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1148–1152. Available from: [Link]

  • Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP 3411355B1. Available from:

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. Available from: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Available from: [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents. Available from:

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Available from: [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Available from: [Link]

  • Zhang, Y., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6433. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Asahi Kasei Kogyo KK. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. US Patent 3932497A. Available from:

Sources

Optimization

Technical Support Center: Troubleshooting 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Stability in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-[Cyclohexyl(methyl)amino]cyclohexane-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid .

Because this compound is a structurally bulky, zwitterionic amino acid derivative, it exhibits highly specific phase-partitioning and reactivity behaviors. This guide will help you troubleshoot common stability, extraction, and stereochemical issues encountered during acidic workflows.

I. Frequently Asked Questions & Troubleshooting Guide

Q1: Why do I experience massive product loss during acidic aqueous workup?

The Causality: This is a classic phase-partitioning failure driven by the molecule's amphoteric nature. The compound contains a basic tertiary amine and an acidic carboxylate. At a pH below the carboxylic acid's pKa (~4.5), the carboxylate is protonated (neutral), but the tertiary amine remains fully protonated. This cationic species possesses a highly negative LogD, making it 1[1]. The Solution: To extract the compound into an organic layer, you must adjust the aqueous phase to the molecule's isoelectric point (pI ≈ 7.0–7.5), where it exists as a neutral zwitterion.

Q2: My LC-MS analysis shows an unexpected +14 Da mass shift after acidic deprotection. What is the mechanism?

The Causality: A +14 Da shift (or +28 Da if using ethanol) indicates acid-catalyzed Fischer esterification. When acidic deprotections (e.g., using HCl or TFA) are performed in alcoholic solvents like methanol, the C1-carboxylic acid undergoes rapid esterification. The bulky cyclohexyl(methyl)amino group at the C4 position is too distant to provide steric hindrance to protect the C1-carboxylate from nucleophilic attack by the solvent. The Solution: Strictly avoid alcoholic solvents during acidic treatments. Utilize aprotic solvent systems such as anhydrous dichloromethane (DCM) or 1,4-dioxane.

Q3: Does this compound undergo epimerization under acidic conditions?

The Causality: Yes, under specific thermal stress conditions. While the cyclohexane ring provides conformational rigidity, prolonged exposure to strong mineral acids (e.g., 6M HCl) at elevated temperatures (>80°C) promotes reversible enolization at the alpha-carbon (C1). This leads to cis/trans isomerization, typically2 where bulky substituents adopt equatorial positions[2]. The Solution: Perform acidic cleavages at ambient temperature and monitor the stereochemical integrity via 1H-NMR (focusing on the C1 methine proton coupling constants)[3].

II. Quantitative Physicochemical Data

Understanding the ionization states is critical for predicting the stability and solubility of this scaffold. Below is the summarized quantitative data for the compound's behavior across different pH environments.

ParameterValue / DescriptionPractical Implication in Workflows
pKa (Carboxylic Acid) ~4.5Deprotonates above pH 4.5, gaining a negative charge.
pKa (Tertiary Amine) ~9.5Protonates below pH 9.5, gaining a positive charge.
Isoelectric Point (pI) ~7.0Net neutral charge; optimal pH for organic extraction.
Solubility at pH 2.0 High (>50 mg/mL)Exists as a cationic salt; cannot be extracted into standard organics.
Solubility at pH 7.0 Low (<5 mg/mL)Exists as a zwitterion; precipitates from water or extracts into polar organics.

III. Experimental Workflows

Protocol A: Isoelectric Focusing and Extraction (Self-Validating System)

Use this protocol to recover the compound from an acidic aqueous solution without yield loss.

  • Quench & Dilute: Terminate the acidic reaction by diluting the mixture with 3 volumes of chilled deionized water (0–4°C).

  • Controlled Titration: Slowly add 1M NaOH dropwise under vigorous stirring.

    • Causality: Slow addition prevents localized highly basic zones that could trigger unwanted side reactions or premature precipitation of impurities.

  • pH Validation (Critical Step): Monitor continuously with a calibrated pH probe until exactly pH 7.2 is reached.

    • Self-Validation: The solution will visually transition from clear to cloudy/opaque as the neutral zwitterion reaches its solubility limit and begins to precipitate.

  • Extraction: Extract the cloudy aqueous layer with a moderately polar organic solvent mixture (e.g., 10% Isopropanol in Chloroform).

  • Phase Separation: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Acidic Deprotection (Esterification-Free)

Use this protocol when removing acid-labile protecting groups (e.g., Boc) from other regions of a complex molecule containing this scaffold.

  • Solvent Selection: Dissolve the substrate in anhydrous DCM to a 0.1 M concentration.

    • Causality: The strict exclusion of nucleophilic solvents (like MeOH) completely eliminates the pathway for Fischer esterification.

  • Acid Addition: Add 10 equivalents of anhydrous Trifluoroacetic acid (TFA).

  • Temperature Control: Maintain the reaction strictly at 20–25°C for 2 hours.

    • Causality: Keeping the reaction at ambient temperature prevents thermal enolization at the C1 position, 3[3].

  • Evaporation: Remove volatiles under a steady stream of nitrogen, followed by high vacuum to remove residual TFA. Do not use heat during evaporation.

IV. Mechanistic Visualization

The following diagram maps the pH-dependent speciation and the specific acid-catalyzed degradation pathways that lead to product loss or structural alteration.

G Zwitterion Zwitterion (pH ~7.0) Neutral, Low Aqueous Sol. Cation Cationic Form (pH < 4.0) Protonated Amine, High Aqueous Sol. Zwitterion->Cation Aqueous Acid (HCl/TFA) Cation->Zwitterion Base Neutralization (pH 7) Ester Esterification Product (+14/28 Da Mass Shift) Cation->Ester Acidic Alcohols (e.g., HCl in MeOH) Epimer Cis/Trans Epimer Mixture Loss of Stereopurity Cation->Epimer Strong Acid + Heat (Enolization)

Speciation and acid-catalyzed degradation pathways of the aminocyclohexanecarboxylic acid scaffold.

V. References

  • Title: Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1 Source: Googleapis.com URL:

  • Title: Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Synthesis

Overview & Mechanistic Insight The synthesis of 1,4-disubstituted cyclohexanes, such as 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, frequently encounters stereochemical degradation (epimerization) at the C1...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insight

The synthesis of 1,4-disubstituted cyclohexanes, such as 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, frequently encounters stereochemical degradation (epimerization) at the C1 position. Because the C1 proton is alpha to an electron-withdrawing carbonyl group (ester, acid, or amide), it is moderately acidic.

Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Upon reprotonation, the molecule adopts the thermodynamically favored conformation—typically the trans-isomer, where both the bulky 4-[cyclohexyl(methyl)amino] group and the C1-carboxyl group can occupy equatorial positions to minimize 1,3-diaxial interactions. This thermodynamic driving force means that even mild bases or prolonged reaction times can completely invert a pure cis-isomer into a trans-isomer, or yield an intractable mixture[1].

Troubleshooting Guide & FAQs

Q1: Why do I observe a mixture of cis/trans isomers after hydrolyzing my methyl/ethyl ester intermediate? A1: This is caused by base-catalyzed enolization. Standard saponification conditions (e.g., NaOH or KOH in refluxing methanol/water) provide both the hydroxide nucleophile for ester cleavage and the basicity required to abstract the alpha-proton. As demonstrated in the, heating 4-substituted cyclohexanecarboxylic acids with strong bases like KOH deliberately drives the equilibrium to >98% of the thermodynamic trans-isomer[1]. Furthermore, in the, similar cyclohexanecarboxylic acid derivatives were shown to undergo problematic cis/trans isomerization under standard basic conditions[2]. If your target is the kinetic cis-isomer, or if you wish to preserve an existing stereocenter, standard alkaline hydrolysis will compromise your stereochemical integrity.

Q2: How can I perform the ester hydrolysis without triggering epimerization? A2: You must uncouple the hydrolysis mechanism from the enolization mechanism.

  • Mild Alkaline Hydrolysis: Use Lithium Hydroxide (LiOH) in a THF/MeOH/H2O mixture at strictly 0 °C to 5 °C. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester and allowing hydroxide attack at lower temperatures before enolization occurs.

  • Acidic Hydrolysis: If the 4-amino group tolerates it, use 6M HCl in dioxane at elevated temperatures. Acidic conditions avoid the highly nucleophilic enolate intermediate, proceeding instead via an enol, which is formed at a vastly slower rate. Telescoped acidic hydrolysis has been successfully utilized to preserve stereocenters in [3].

Q3: What alternative protecting groups completely bypass base-catalyzed epimerization? A3: If mild LiOH hydrolysis still yields epimers, abandon methyl/ethyl esters entirely. We recommend:

  • Benzyl Esters (-OBn): Removed via catalytic hydrogenolysis (H2, Pd/C) under strictly neutral conditions.

  • Allyl Esters (-OAll): Cleaved using Palladium tetrakis(triphenylphosphine) and a mild nucleophile (e.g., morpholine) at room temperature.

  • tert-Butyl Esters (-OtBu): Cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM). This is highly effective as the cleavage is purely acid-catalyzed (isobutylene elimination).

Q4: I am observing epimerization during the amide coupling step. How do I prevent this? A4: During amide bond formation, over-activation of the carboxylic acid leads to the formation of an oxazolone intermediate or direct enolization by the tertiary amine base. To prevent this:

  • Switch Coupling Reagents: Avoid highly activating reagents like DCC or EDC alone. Use HATU with HOAt, which forms a highly reactive but stereochemically stable active ester.

  • Change the Base: Replace Triethylamine (TEA) or DIPEA with weaker, more sterically hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM).

  • Temperature Control: Pre-activate the acid at -15 °C to 0 °C and maintain this temperature during the amine addition.

Quantitative Data Presentation: Impact of Hydrolysis Conditions on Epimerization

Protecting GroupReagents / ConditionsTemp (°C)Time (h)Epimerization (%)Recommended Use
Methyl/EthylKOH, H2O/MeOH654> 85%Avoid (unless trans is desired)
Methyl/EthylNaOH, H2O/THF251215 - 30%Not recommended
Methyl/EthylLiOH, H2O/THF/MeOH04< 2%Acceptable for robust substrates
tert-ButylTFA / DCM2520%Highly Recommended
BenzylH2 (1 atm), 10% Pd/C, EtOAc2560%Highly Recommended

Mechanism of Base-Catalyzed Epimerization

Epimerization_Mechanism A cis-Isomer (Kinetic/Target) B Planar Enolate Intermediate (Loss of Stereocenter at C1) A->B Strong Base (-H+) High Temp B->A Reprotonation (Axial Attack) C trans-Isomer (Thermodynamic) B->C Reprotonation (Equatorial Attack)

Caption: Base-catalyzed epimerization pathway of C1-substituted cyclohexanes via a planar enolate.

Experimental Protocols

Protocol A: Mild Hydrolysis of Methyl/Ethyl Esters (Minimizing Epimerization)

Causality Note: LiOH provides a less basic environment than NaOH/KOH, and the low temperature suppresses the activation energy required for alpha-proton abstraction, allowing the kinetically favored ester cleavage to outpace enolization.

  • Dissolve the 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylate ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H2O to achieve a 0.1 M concentration.

  • Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 1.5 eq) in one portion.

  • Stir vigorously at 0 °C. Monitor the reaction strictly by LC-MS (typically complete in 2-4 hours). Critical: Do not let the reaction warm to room temperature.

  • Quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches ~5.0 (the approximate isoelectric point of the amino acid, preventing it from crashing out as a highly water-soluble hydrochloride salt).

  • Extract with EtOAc (3x), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 30 °C.

Protocol B: Hydrogenolysis of Benzyl Esters (Zero Epimerization)

Causality Note: This method completely avoids basic conditions and nucleophilic attack at the carbonyl carbon, ensuring 100% retention of the C1 stereocenter through a self-validating neutral cleavage.

  • Dissolve the benzyl 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylate (1.0 eq) in anhydrous Ethyl Acetate or Methanol (0.1 M).

  • Purge the reaction flask with Argon for 5 minutes to displace oxygen.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with Hydrogen gas (H2) using a balloon. Repeat this purge cycle three times.

  • Stir the suspension at room temperature (20-25 °C) under 1 atm of H2 for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the pure, stereochemically intact carboxylic acid.

References

  • Inagaki, T., & Mizutani, A. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • He, S., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 5(10), 1082–1087.[Link]

  • Karlsson, S., et al. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development, 22(5), 618–624.[Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Derivatization

Welcome to the technical support center for the derivatization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of derivatizing this unique molecule. Our focus is on providing practical, evidence-based solutions to common challenges encountered during esterification and amidation reactions, ensuring both scientific rigor and experimental success.

The structure of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid presents a distinct set of challenges for derivatization. The presence of a sterically hindered carboxylic acid on a cyclohexane ring, coupled with a secondary amine, necessitates careful optimization of reaction conditions to achieve high yields and purity. This guide will walk you through these considerations, offering detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the carboxylic acid group of my molecule?

A1: The two primary methods for derivatizing the carboxylic acid functionality are esterification and amidation .[1] Esterification converts the carboxylic acid into an ester, which can improve its volatility for gas chromatography (GC) analysis or modify its polarity for high-performance liquid chromatography (HPLC).[2] Amidation involves forming an amide bond with an amine, a common strategy in drug discovery and for creating stable derivatives for analysis.[3][4]

Q2: My molecule contains a secondary amine. Do I need to protect it before derivatizing the carboxylic acid?

A2: It is highly recommended to protect the secondary amine, especially during amidation of the carboxylic acid. The secondary amine is nucleophilic and can compete with the desired amine reactant, leading to self-polymerization or unwanted side products. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and removed under specific conditions that are orthogonal to the derivatization of the carboxylic acid.[5][6][7] For Fischer esterification under acidic conditions, the amine will likely be protonated, which deactivates it towards side reactions.

Q3: What are the best activating agents for the amidation of this sterically hindered carboxylic acid?

A3: For sterically hindered carboxylic acids, standard coupling reagents may be sluggish. More potent activating agents are often required. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a good starting point.[8][9] HOBt forms a more reactive and stable activated ester, which can help to improve yields and reduce side reactions.[9] For particularly challenging couplings, uronium-based reagents like HATU or HBTU are known for their high efficiency with sterically hindered substrates.[10][11]

Q4: I am observing low yields in my esterification reaction. What could be the cause?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][12] The accumulation of water, a byproduct, can shift the equilibrium back to the starting materials.[12] To drive the reaction forward, you can use a large excess of the alcohol or remove water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. Steric hindrance from the cyclohexane rings can also slow down the reaction, requiring longer reaction times or higher temperatures.[13]

Q5: How can I monitor the progress of my derivatization reaction?

A5: The progress of your reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] These techniques allow you to track the consumption of your starting material and the appearance of the desired product over time, helping you to determine the optimal reaction time.

Troubleshooting Guides

Esterification (Fischer Esterification)

Problem 1: Low or No Product Formation

  • Question: I have been heating my carboxylic acid with an alcohol and an acid catalyst, but I am seeing very little to no formation of the expected ester. What is going wrong?

  • Answer:

    • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[12]

    • Equilibrium: As Fischer esterification is an equilibrium-driven process, the presence of water will inhibit the reaction.[1][12]

      • Solution: Use a large excess of the alcohol (if it is inexpensive) to shift the equilibrium towards the product side. Alternatively, actively remove water using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.

    • Temperature and Reaction Time: Sterically hindered carboxylic acids, like the one in your molecule, often require more forcing conditions.

      • Solution: Increase the reaction temperature to the reflux temperature of the alcohol or solvent. Be prepared for longer reaction times, potentially 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Steric Hindrance: The bulky cyclohexane groups can impede the approach of the alcohol to the carboxylic acid.

      • Solution: If possible, use a less sterically hindered alcohol. If the alcohol is fixed, you may need to consider alternative esterification methods, such as using an alkyl halide with the carboxylate salt of your acid.

Problem 2: Formation of Unidentified Byproducts

  • Question: My reaction is producing the desired ester, but I am also observing significant byproduct peaks in my analysis. What are these and how can I avoid them?

  • Answer:

    • Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can lead to dehydration, forming an alkene.

      • Solution: Use milder reaction conditions if possible, or a different acid catalyst that is less prone to causing elimination reactions.

    • Side Reactions of the Amine: Although the secondary amine is likely protonated under acidic conditions, at elevated temperatures, side reactions can still occur.

      • Solution: Consider protecting the amine group with a Boc or Cbz group prior to esterification. These protecting groups are stable to acidic conditions and can be removed later.[5][6]

Amidation

Problem 1: Low Yield of Amide Product

  • Question: I am using EDC to couple my carboxylic acid with an amine, but the yield of the amide is very low. How can I improve this?

  • Answer:

    • Insufficient Activation: EDC alone may not be sufficient to activate the sterically hindered carboxylic acid effectively. The O-acylisourea intermediate formed from EDC can rearrange to an inactive N-acylurea.[9]

      • Solution: Add an equivalent of HOBt to the reaction. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then reacts with the amine.[8][9] The use of DMAP as a catalyst can also improve the reaction rate.[8]

    • Steric Hindrance: Both the carboxylic acid and potentially the amine you are using could be sterically hindered, leading to a slow reaction.

      • Solution: For highly hindered substrates, consider using a more powerful coupling reagent such as HATU or HBTU.[10][11] These reagents are known to be effective for challenging peptide couplings.

    • Reaction Conditions:

      • Solution: Ensure your solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) is anhydrous, as water can hydrolyze the activated intermediate. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve the rate, but be mindful of potential side reactions.

Problem 2: Difficulty in Removing Byproducts

  • Question: My reaction seems to have worked, but I am struggling to purify my amide product from the urea byproduct of the EDC coupling agent.

  • Answer:

    • Byproduct Solubility: The urea byproduct from EDC is water-soluble, which can aid in its removal.

      • Solution: During the aqueous workup, perform multiple washes with a dilute acid (e.g., 1M HCl) to remove the basic urea byproduct.[9] If the product is not acid-sensitive, this is a very effective method.

    • Alternative Coupling Agent: If purification remains a challenge, consider using a different coupling agent. For example, the byproduct of DCC (dicyclohexylurea) is insoluble in most organic solvents and can often be removed by filtration.[3] However, this may not be suitable for all applications due to potential solubility issues with the product.

Optimized Reaction Condition Tables

Table 1: Recommended Starting Conditions for Esterification
ParameterRecommended ConditionRationale
Method Fischer EsterificationA classic and cost-effective method for ester synthesis.[12]
Alcohol 5-10 equivalents (or as solvent)Drives the equilibrium towards the product.[1]
Catalyst H₂SO₄ or p-TsOH (0.05-0.1 eq.)Strong acid catalyst is required to protonate the carbonyl oxygen.[12]
Temperature RefluxProvides the necessary activation energy, especially for hindered substrates.
Water Removal Dean-Stark trap or molecular sievesPrevents the reverse reaction and increases yield.[12]
Reaction Time 12-48 hoursSteric hindrance may necessitate longer reaction times.
Monitoring TLC or LC-MSTo determine reaction completion.
Table 2: Recommended Starting Conditions for Amidation
ParameterRecommended ConditionRationale
Coupling Agent EDC (1.1-1.5 eq.)A common and effective water-soluble carbodiimide.
Additive HOBt (1.0 eq.)Minimizes side reactions and increases coupling efficiency.[8][9]
Base DIPEA or Et₃N (2-3 eq.)Neutralizes any acid present and facilitates the reaction.
Solvent Anhydrous DCM or DMFPolar aprotic solvents are standard for amide coupling.
Temperature 0 °C to Room TemperatureStarting at a lower temperature can minimize side reactions.
Reaction Time 12-24 hoursMonitor for completion.
Amine Protection Boc or Cbz groupPrevents self-reaction of the secondary amine on the starting material.[6]

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Workup & Analysis Start Start with 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid Protect Protect Secondary Amine (e.g., with Boc anhydride) Start->Protect If Amidation Esterification Esterification: - Alcohol (excess) - Acid Catalyst (H₂SO₄) - Heat (Reflux) Start->Esterification Amidation Amidation: - Amine - Coupling Agent (EDC/HOBt) - Base (DIPEA) Protect->Amidation Workup Aqueous Workup & Purification Esterification->Workup Amidation->Workup Deprotection Deprotection of Amine (if necessary) Workup->Deprotection If protected Analysis Analysis by LC-MS or GC-MS Workup->Analysis Deprotection->Analysis

Caption: General workflow for the derivatization of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

Troubleshooting_Tree cluster_ester Esterification Issues cluster_amide Amidation Issues Start Low Product Yield? Equilibrium Equilibrium issue? Start->Equilibrium Esterification Activation Poor activation? Start->Activation Amidation Conditions Suboptimal conditions? Equilibrium->Conditions No RemoveWater Action: Remove H₂O (Dean-Stark/sieves) or use excess alcohol. Equilibrium->RemoveWater Yes IncreaseTemp Action: Increase temperature and/or reaction time. Conditions->IncreaseTemp Yes Hindrance Steric hindrance? Activation->Hindrance No AddHOBt Action: Add HOBt to EDC coupling. Activation->AddHOBt Yes StrongerReagent Action: Use a stronger coupling agent (e.g., HATU). Hindrance->StrongerReagent Yes

Caption: Troubleshooting decision tree for low yield in derivatization reactions.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Sudalai, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3465-3468.
  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Bower, J. F., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(30), 7834-7840.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5656-5664.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Johnson, C. H., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 88(12), 6523-6530.
  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • YouTube. (2021, May 6). Protecting Carboxylic Acids and Amines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • YouTube. (2021, April 18). Carboxylic Acid Derivative Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Challenges in the Detection of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid Impurities

Welcome to the technical support center for the analysis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid and its related impurities. As a molecule possessing both a basic secondary amine and an acidic carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid and its related impurities. As a molecule possessing both a basic secondary amine and an acidic carboxylic acid, it presents unique and significant challenges in chromatographic separation and detection. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-proven insights into overcoming these challenges.

The information herein is built upon fundamental analytical principles and extensive experience with analogous zwitterionic and amine-containing compounds. We will delve into the causality behind common issues and provide robust, self-validating protocols to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when developing analytical methods for this molecule.

Q1: My HPLC peak for the main compound is tailing significantly. What is the primary cause for a molecule like this?

A1: Peak tailing for this compound is almost certainly due to secondary interactions between the basic cyclohexyl(methyl)amino group and residual silanol groups on the silica surface of your reversed-phase column.[1][2][3] At typical mid-range pH values, the amine is protonated (positively charged) and interacts ionically with deprotonated, negatively charged silanols, causing a portion of the molecules to lag on the column, resulting in an asymmetrical peak.[3][4]

Q2: What is the best starting point for mobile phase pH selection in HPLC?

A2: The optimal starting point is a low pH, typically between 2.5 and 3.5. At this pH, the carboxylic acid group is fully protonated (neutral), and the secondary amine is fully protonated (a single positive charge). More importantly, the low pH suppresses the ionization of the silica silanol groups, minimizing the secondary interactions that cause peak tailing.[1][3] An acidic mobile phase ensures the analyte behaves more predictably.

Q3: I am not seeing my compound using GC-MS. Is this expected?

A3: Yes, this is expected. 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is a zwitterionic, non-volatile compound. It will not volatilize under typical GC inlet conditions and will likely decompose. To analyze this compound by GC-MS, derivatization is mandatory to mask the polar amine and carboxylic acid functional groups, thereby increasing volatility.[5][6]

Q4: What are the most likely process-related impurities I should be looking for?

A4: Based on a probable synthesis via reductive amination of a cyclohexanone derivative, potential impurities fall into several classes as defined by ICH Q3A guidelines:[7][8]

  • Starting Materials: Unreacted cyclohexanone precursors or methylamine.

  • Intermediates: Incompletely reacted intermediates, such as the corresponding imine.[9][10]

  • By-products: Products of over-alkylation or side reactions. For example, a dimer formed from the reaction of two cyclohexanone molecules.

  • Reagents: Residual catalysts or reagents used in the synthesis.[7]

Q5: How can I confirm the identity of an unknown peak I believe is an impurity?

A5: A multi-step approach is required. First, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight. Next, perform tandem MS (MS/MS) to fragment the ion and compare the fragmentation pattern to the parent compound. This can reveal structural similarities and differences.[11] To definitively confirm the structure, the impurity must be isolated (e.g., by preparative HPLC) and characterized by NMR spectroscopy.

Part 2: Troubleshooting Guides by Analytical Technique

This section provides in-depth troubleshooting for specific issues encountered during analysis.

Guide 1: HPLC-UV Troubleshooting
Observed Issue Probable Cause(s) Recommended Solution(s) & Rationale
Severe Peak Tailing (Asymmetry > 2.0)Secondary Silanol Interactions: The protonated amine is interacting with ionized silanols on the column packing.[1][2][3]1. Lower Mobile Phase pH: Adjust pH to 2.5-3.0 with formic acid or trifluoroacetic acid (TFA) to suppress silanol ionization. 2. Add a Competing Base: Introduce a small amount of a competing amine like triethylamine (TEA) (e.g., 10-20 mM) to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the analyte from them.[12] 3. Use a Modern, End-Capped Column: Employ a column with advanced end-capping or a hybrid stationary phase designed to minimize exposed silanols.[3][12]
Shifting Retention Times 1. Unstable Mobile Phase pH: The buffer capacity is insufficient to maintain a stable pH. 2. Column Degradation: The stationary phase is hydrolyzing, especially under high pH or temperature.[13][14] 3. Inconsistent Mobile Phase Preparation: Minor variations in solvent ratios or buffer concentration.1. Increase Buffer Concentration: Ensure your buffer (e.g., phosphate, formate) concentration is at least 10-20 mM to resist pH shifts. 2. Verify Column Operating Range: Confirm that the mobile phase pH is within the stable range specified by the column manufacturer. 3. Implement Strict SOPs: Ensure mobile phase is prepared fresh daily and using precise measurements.
Poor Resolution Between Parent and Impurity 1. Insufficient Chromatographic Efficiency: The column is not providing enough theoretical plates. 2. Unoptimized Mobile Phase: The organic solvent ratio is not ideal for separating compounds with similar structures.1. Decrease Particle Size/Increase Column Length: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency. 2. Perform a Gradient Optimization: Run a series of gradients with varying slopes and durations to find the optimal conditions for separating the peaks of interest. 3. Evaluate Different Organic Modifiers: Test both acetonitrile and methanol. Their different selectivities can sometimes resolve closely eluting peaks.
Workflow for HPLC Peak Tailing Troubleshooting

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid with its analogs

Executive Summary & Structural Rationale As drug development increasingly targets complex neurological and metabolic pathways, the structural optimization of conformationally restricted amino acids has become critical. 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development increasingly targets complex neurological and metabolic pathways, the structural optimization of conformationally restricted amino acids has become critical. 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CMACC) represents a highly lipophilic, rationally designed analog of baseline aminocyclohexanecarboxylic acids (such as those targeting the α2δ-1 subunit of voltage-gated calcium channels or specific protease kringle domains).

This guide objectively compares the biological activity, binding kinetics, and pharmacokinetic (PK) stability of CMACC against its des-methyl and primary amine analogs. The structural modifications in CMACC were engineered with two distinct causal hypotheses:

  • Steric Bulk (Cyclohexyl substitution): Zwitterionic amino acids typically rely on active transport for absorption. The dual-cyclohexane architecture drastically increases the partition coefficient (LogP), shifting the absorption profile toward passive transcellular diffusion and driving deep hydrophobic pocket engagement at the receptor site.

  • N-Methylation: Primary and secondary amines are highly susceptible to Phase I oxidative deamination. The tertiary amine structure of CMACC is designed to completely block this metabolic liability, extending the in vivo half-life.

MOA CMACC CMACC (Highly Lipophilic) Alpha2Delta Target Receptor (e.g., α2δ-1 Subunit) CMACC->Alpha2Delta High Affinity Binding CaInflux Calcium Influx (Presynaptic Terminal) Alpha2Delta->CaInflux Inhibits Trafficking Neurotransmitter Neurotransmitter Release CaInflux->Neurotransmitter Reduces Pain Downstream Signaling Neurotransmitter->Pain Attenuates

Fig 1: Proposed mechanism of action for CMACC modulating presynaptic receptor trafficking.

Comparative Data Analysis

In Vitro Binding Kinetics (Target Engagement)

While traditional radioligand binding provides equilibrium affinity ( KD​ ), it masks the kinetic rates ( kon​ and koff​ ). For conformationally restricted analogs like CMACC, the primary driver of in vivo efficacy is target residence time ( 1/koff​ ). We utilized Surface Plasmon Resonance (SPR) to resolve these discrete kinetic components[1].

Table 1: SPR Binding Kinetics Profile

CompoundStructural Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)
Baseline (4-ACA) Primary Amine 4.5×104 1.2×10−2 266.0
Des-methyl CMACC Secondary Amine (Cyclohexyl) 6.1×104 3.5×10−3 57.3
CMACC Tertiary Amine (N-Methyl, Cyclohexyl) 5.8×104 8.2×10−4 14.1

Data Insight: The addition of the cyclohexyl group engages an adjacent hydrophobic pocket, dramatically reducing the dissociation rate ( koff​ ) by over an order of magnitude compared to the baseline. The N-methylation in CMACC further optimizes the binding vector, resulting in a highly potent KD​ of 14.1 nM.

ADME & Pharmacokinetic Profiling

To validate the structural hypothesis regarding absorption and metabolic stability, compounds were subjected to bidirectional Caco-2 permeability[2] and Human Liver Microsome (HLM) stability assays[3].

Table 2: Permeability and Metabolic Stability

CompoundCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (B-A/A-B)HLM T1/2​ (min)Intrinsic Clearance ( μL/min/mg )
Baseline (4-ACA) 1.23.54530.8
Des-methyl CMACC 8.51.82263.0
CMACC 14.3 1.1 115 12.0

Data Insight: CMACC successfully shifts the absorption paradigm. The bulky lipophilic groups mask the polarity of the amine, increasing passive transcellular permeability ( Papp​ ) to 14.3 ×10−6 cm/s and reducing the efflux ratio to 1.1 (indicating successful evasion of P-glycoprotein recognition). Furthermore, N-methylation completely blocked the oxidative deamination seen in the des-methyl analog, extending the HLM half-life from 22 to 115 minutes.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity before data extraction.

Workflow Synthesis Compound Synthesis & QC SPR SPR Binding Kinetics (Biacore) Synthesis->SPR Caco2 Caco-2 Permeability (Apical to Basolateral) Synthesis->Caco2 Microsomes Liver Microsomal Stability (T1/2) Synthesis->Microsomes LCMS LC-MS/MS Quantification Caco2->LCMS Microsomes->LCMS

Fig 2: Self-validating ADME and kinetic screening workflow for cyclohexane-1-carboxylic acids.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR allows real-time, label-free resolution of association and dissociation rates, ensuring we optimize for sustained target engagement rather than just transient affinity[4].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry in a Biacore system[1].

  • Immobilization: Inject the target receptor protein (e.g., α2δ-1) diluted in pH 4.5 acetate buffer until a target density of ~2000 RU is achieved. Deactivate remaining active esters with 1M ethanolamine-HCl.

  • Self-Validation Step: Utilize an unmodified reference flow cell to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject CMACC and analogs in a multi-cycle kinetic format (concentrations ranging from 5 nM to 80 nM) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration & Fitting: Regenerate the surface with 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell model is the gold standard for predicting oral bioavailability because it expresses the full complement of intestinal efflux transporters and tight junctions[2].

  • Cell Culture: Seed human colorectal adenocarcinoma (Caco-2) cells on polycarbonate Transwell inserts and culture for 21 days to allow full polarization and tight junction formation.

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω⋅cm2 . Include Atenolol (low permeability) and Propranolol (high permeability) as internal assay controls.

  • Dosing: Add 10 µM of CMACC in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify compound concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol C: Human Liver Microsomal (HLM) Stability Assay

Rationale: Isolating Phase I cytochrome P450-mediated metabolism using pooled HLMs allows us to directly measure the protective effect of N-methylation against oxidative deamination[3].

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability or non-specific protein binding.

  • Termination & Analysis: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate T1/2​ and intrinsic clearance ( CLint​ ).

References

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance Source: Springer Protocols URL:[Link]

  • Binding assay of lectins and glycoproteins by surface plasmon resonance Source: NIH / NCBI URL:[Link]

Sources

Comparative

Validation of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Synthesis: A Comparative Spectral Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Objective comparison of synthetic pathways and rigorous structural validation using high-resolution spectral data.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Objective comparison of synthetic pathways and rigorous structural validation using high-resolution spectral data.

Executive Summary & Mechanistic Strategy

In modern drug discovery and peptidomimetic design, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid serves as a critical, sterically demanding building block. Synthesizing this tertiary amine with high purity and defined stereochemistry (trans-isomer preference) is notoriously challenging.

As a Senior Application Scientist, I frequently evaluate synthetic routes based on their downstream analytical profiles. When constructing this molecule, chemists typically choose between two divergent pathways:

  • Route A (Optimized): Reductive amination of 4-oxocyclohexanecarboxylic acid[1] with N-methylcyclohexanamine[2].

  • Route B (Suboptimal Alternative): Direct alkylation of 4-aminocyclohexanecarboxylic acid using cyclohexyl bromide and methyl iodide.

The Causality of Route Selection: Direct alkylation (Route B) proceeds via a classical SN​2 mechanism. Because secondary and tertiary amines are often more nucleophilic than their primary precursors, this route inevitably suffers from uncontrolled over-alkylation, yielding complex mixtures of quaternary ammonium salts and cis/trans isomers. Conversely, Route A leverages the precise chemoselectivity of sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetoxy groups attenuate the reducing power of the hydride, preventing premature reduction of the starting ketone and exclusively targeting the transiently formed iminium ion intermediate[3]. This results in a highly controlled, self-limiting reaction[4].

Synthesis SM1 4-Oxocyclohexane- 1-carboxylic acid RouteA Reductive Amination (NaBH(OAc)3) SM1->RouteA SM2 4-Aminocyclohexane- 1-carboxylic acid RouteB Direct Alkylation (Alkyl Halides) SM2->RouteB ProdA Target Compound High Purity RouteA->ProdA Selective ProdB Complex Mixture (Over-alkylation) RouteB->ProdB Uncontrolled

Fig 1. Workflow comparison: Reductive amination vs. direct alkylation pathways.

Experimental Methodologies

To ensure a self-validating analytical workflow, the synthesis and spectral acquisition must follow strict, reproducible parameters.

Protocol A: Optimized Reductive Amination Workflow
  • Iminium Formation: Suspend 4-oxocyclohexanecarboxylic acid (1.0 eq, 10 mmol) and N-methylcyclohexanamine (1.1 eq, 11 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the microenvironment to pH ~4.5, driving the equilibrium toward the iminium ion.

  • Selective Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add NaBH(OAc)3​ (1.5 eq, 15 mmol) over 15 minutes to control the exothermic hydride transfer[3].

  • Maturation: Allow the mixture to warm to 25 °C and stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Isolation: Quench with 30 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane ( 3×30 mL). Dry the combined organics over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the target tertiary amine[4].

Protocol B: High-Resolution Spectral Acquisition
  • LC-MS Preparation: Dilute 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) spiked with 0.1% formic acid.

  • LC-MS Execution: Inject 2 µL onto an Agilent C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile over 5 minutes. Detect using positive electrospray ionization (ESI+).

  • NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • NMR Execution: Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra at 298 K using standard pulse sequences.

Comparative Spectral Data Analysis

The true performance of the synthetic route is objectively proven through spectral validation. The analytical logic tree below demonstrates how spectral data acts as a self-validating system, eliminating false positives without the need for external reference standards.

SpectralLogic Start Crude Product Analysis LCMS LC-MS (ESI+) Start->LCMS MassMatch m/z 240.2 [M+H]+ ? LCMS->MassMatch OverAlk m/z > 300 (Over-alkylation) MassMatch->OverAlk No NMR 1H & 13C NMR MassMatch->NMR Yes NMe Singlet at ~2.2 ppm? NMR->NMe Stereo C4 Methine J > 11 Hz (trans-isomer) NMe->Stereo Yes Cis C4 Methine J < 5 Hz (cis-isomer) NMe->Cis Yes

Fig 2. Self-validating spectral logic tree for structural and stereochemical confirmation.

LC-MS Performance Comparison

Mass spectrometry immediately highlights the superiority of the reductive amination route by mapping the impurity profile. The calculated exact mass for C14​H25​NO2​ is 239.19 Da.

Analytical ParameterRoute A (Reductive Amination)Route B (Direct Alkylation)Scientific Conclusion
Target Mass [M+H]+ m/z 240.2 (Base peak, >95% TIC) m/z 240.2 (Minor peak, ~30% TIC)Route A efficiently yields the target mass.
Over-alkylation Byproducts None detected m/z 322.3 (Dicyclohexyl byproduct)Route B lacks chemoselectivity, leading to unmanageable side reactions.
Chromatographic Purity > 98% (UV 254 nm)< 45% (UV 254 nm)Route A provides superior crude purity, minimizing downstream purification bottlenecks.
NMR Structural & Stereochemical Elucidation

The NMR protocol is inherently self-validating. The 1H NMR spectrum not only confirms the atomic connectivity but directly proves the 3D conformation of the molecule via the Karplus equation.

In a rigid cyclohexane chair conformation, an equatorial-equatorial substitution pattern (trans-1,4) forces the C4 methine proton into an axial position. This axial proton sits antiperiplanar to the adjacent axial protons on C3 and C5, resulting in a distinct, large triplet-of-triplets coupling constant ( 3Jax−ax​≈11.5 Hz).

NucleusChemical Shift ( δ , ppm)Multiplicity & J -CouplingStructural Assignment & Causality
1H 2.25Singlet (3H)N- CH3​ group: Confirms the successful incorporation of the secondary amine without fragmentation.
1H 2.65tt, J=11.5,3.5 Hz (1H)C4-H (axial): The large 11.5 Hz coupling self-validates the trans-1,4-cyclohexane stereochemistry.
1H 2.30tt, J=12.0,3.5 Hz (1H)C1-H (axial): Confirms the carboxylic acid group is locked in the equatorial position.
13C 178.5SingletC=O: Confirms the integrity of the carboxylic acid moiety.
13C 37.2SingletN- CH3​ carbon: Correlates directly to the 2.25 ppm proton singlet via HSQC.

Conclusion

Objective spectral validation proves that synthesizing 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid via the reductive amination of 4-oxocyclohexanecarboxylic acid is vastly superior to direct alkylation methods. By utilizing NaBH(OAc)3​ , chemists can bypass the over-alkylation pitfalls of SN​2 chemistry. Furthermore, high-resolution LC-MS and 1H NMR J -coupling analysis provide a robust, self-validating framework that unequivocally guarantees both the chemical purity and the specific trans-stereochemical architecture required for advanced pharmaceutical applications.

Sources

Validation

A Comparative Guide to the Biological Evaluation of Tranexamic Acid and its Novel Analog, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

Abstract This guide provides a comprehensive framework for the comparative biological evaluation of tranexamic acid (TA), a well-established antifibrinolytic and dermatological agent, and its novel structural analog, 4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the comparative biological evaluation of tranexamic acid (TA), a well-established antifibrinolytic and dermatological agent, and its novel structural analog, 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid. While tranexamic acid's mechanisms of action are extensively documented, the biological profile of its N-substituted cyclohexyl derivative remains uncharacterized. This document first establishes the biological and mechanistic profile of tranexamic acid as a benchmark. It then presents a structural analysis of the novel analog, postulating hypotheses regarding its potential activities based on key structural differences. The core of this guide is a detailed, protocol-driven roadmap for researchers, outlining the essential in vitro assays required to characterize the novel compound's antifibrinolytic and melanogenesis-inhibiting potential in direct comparison to tranexamic acid. This framework is designed to enable a rigorous, side-by-side evaluation, elucidating the new compound's therapeutic potential.

The Benchmark: Tranexamic Acid (TA)

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic analog of the amino acid lysine.[1] Its clinical utility is rooted in its potent antifibrinolytic properties, which have established it as an essential medicine for managing excessive blood loss in contexts ranging from major trauma and surgery to heavy menstruation.[1][2][3][4] More recently, its application has expanded into dermatology for the management of hyperpigmentation disorders like melasma.[5][6][7]

Mechanism of Action

The primary mechanism of tranexamic acid is its competitive inhibition of the fibrinolytic system.[8]

  • Inhibition of Plasminogen Activation: TA binds with high affinity to the lysine-binding sites on plasminogen.[2][9] This binding prevents plasminogen from associating with fibrin, which in turn inhibits its activation to plasmin by tissue plasminogen activator (tPA). By preventing plasmin formation, TA effectively stabilizes the fibrin clot matrix and prevents its premature degradation.[1][2]

  • Direct Enzyme Inhibition: At higher concentrations, TA can also act as a weak non-competitive inhibitor of plasmin itself.[1][4] Furthermore, it has been shown to be a specific, high-affinity inhibitor of the urokinase plasminogen activator (uPA), another key enzyme in plasminogen activation.[1][9]

The following diagram illustrates the central role of TA in the fibrinolytic cascade.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_clot Clot Degradation Plasminogen Plasminogen tPA tPA / uPA Plasminogen->tPA Plasmin Plasmin tPA->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Acts on FDPs Fibrin Degradation Products Fibrin->FDPs Degradation TA Tranexamic Acid (TA) TA->Plasminogen Workflow_ClotLysis cluster_prep Preparation cluster_measure Measurement & Analysis Plate 96-Well Plate Plasma Citrated Plasma Plate->Plasma Compound Add TA or Compound X Plasma->Compound tPA Add tPA Compound->tPA Thrombin Add Thrombin + CaCl₂ tPA->Thrombin Incubate Incubate at 37°C Read OD at 405 nm (Kinetic) Thrombin->Incubate Plot Plot OD vs. Time Incubate->Plot Calculate Calculate Lysis Time & IC₅₀ Plot->Calculate

Caption: Experimental Workflow for the Plasma Clot Lysis Assay.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of Tranexamic Acid and Compound X in sterile water or an appropriate solvent (e.g., DMSO, ensuring final concentration is <0.5%).

    • Prepare a working solution of human tissue plasminogen activator (tPA).

    • Prepare a working solution of human thrombin and a separate solution of CaCl₂.

    • Thaw pooled normal human citrated plasma at 37°C immediately before use.

  • Assay Procedure (96-well plate format):

    • Add buffer and serial dilutions of TA or Compound X to the wells.

    • Add human plasma to each well.

    • Add the tPA solution to initiate the fibrinolytic potential.

    • Initiate clot formation by adding a mixture of thrombin and CaCl₂ to all wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 405 nm every minute for at least 2 hours.

    • The time to 50% clot lysis is determined for each concentration (the time it takes for the OD to drop to half of its maximum value).

    • Plot the lysis time against the log concentration of the inhibitor.

    • Calculate the IC₅₀ value (the concentration of inhibitor that prolongs the lysis time by 50% compared to the control).

Data Presentation:

CompoundAntifibrinolytic Potency (IC₅₀)
Tranexamic AcidExperimental Value (e.g., in mM)
Compound XExperimental Value (e.g., in mM)
Negative ControlNo Inhibition
Assay 2: In Vitro Melanogenesis and Tyrosinase Activity Assay

Causality and Rationale: This cell-based assay directly addresses Hypothesis 2 by evaluating the compounds' effects on the primary biological process responsible for skin pigmentation. B16F10 melanoma cells are a standard model for studying melanogenesis. The assay quantifies two key parameters: total melanin production and the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. [10]This dual-endpoint assay allows us to determine not only if a compound reduces pigmentation but also if it does so by inhibiting the key enzyme in the pathway.

Workflow_MelaninAssay cluster_cell_culture Cell Culture & Treatment cluster_melanin Melanin Content cluster_protein Protein & Tyrosinase Seed Seed B16F10 Cells in 6-well plates Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with TA or Compound X Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Harvest Harvest & Lyse Cells Incubate2->Harvest Pellet Pellet Pigment Harvest->Pellet Supernatant Collect Supernatant Harvest->Supernatant Solubilize Solubilize in NaOH/DMSO Pellet->Solubilize ReadM Read OD at 405 nm Solubilize->ReadM BCA Protein Assay (BCA) Supernatant->BCA Tyro Tyrosinase Assay (L-DOPA substrate) Supernatant->Tyro ReadT Read OD at 475 nm Tyro->ReadT

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Comparative

A Comprehensive Comparison Guide: 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid Derivatives vs. Traditional Linkers in PROTAC SAR Studies

Executive Summary Historically, the development of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or simple alkyl chains to bridge the E3 ligase ligand and the target protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the development of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or simple alkyl chains to bridge the E3 ligase ligand and the target protein warhead. However, the field of "Linkerology" has undergone a paradigm shift. To overcome the poor physicochemical properties and low oral bioavailability inherent to flexible linkers, modern drug discovery has pivoted toward rigidified motifs[1].

This guide provides an in-depth, objective comparison of the 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CMA-CCA) scaffold against traditional flexible (PEG) and semi-rigid (piperazine) linkers. Designed for researchers and drug development professionals, this document dissects the mechanistic rationale, comparative performance data, and self-validating experimental workflows required to execute rigorous Structure-Activity Relationship (SAR) studies using rigid aliphatic linkers.

Mechanistic Rationale: The Physics of Rigidification

The selection of a linker dictates not only the distance between the two PROTAC warheads but also the thermodynamics of Ternary Complex (TC) formation and the molecule's overall cell permeability.

Entropic Penalty and Cooperativity ( α )

Flexible linkers, such as PEG4, exist in a vast ensemble of conformations in solution. Upon binding to the target protein and E3 ligase, the linker must adopt a single, highly constrained conformation. This results in a massive loss of conformational entropy, which thermodynamically opposes TC formation[2].

Conversely, the CMA-CCA scaffold introduces a rigid cyclohexane ring and a sterically demanding cyclohexyl(methyl)amino group. This structural rigidity locks the PROTAC into a pre-organized bioactive conformation, drastically reducing the entropic penalty and driving positive cooperativity ( α>1 )[3].

3D Polar Surface Area (PSA) Shielding and Permeability

PROTACs often violate Lipinski’s Rule of Five, making passive cell permeability a major bottleneck. Recent computational and empirical studies demonstrate that rigid linkers facilitate the intramolecular shielding of the 3D polar surface area (PSA) in nonpolar environments (such as the lipid bilayer)[4]. The CMA-CCA scaffold promotes folded conformations that bury polar hydrogen bond donors/acceptors, significantly enhancing passive cell permeability compared to solvent-exposed PEG chains[4].

G A Unbound PROTAC (High Entropy) B Flexible PEG Linker High Entropic Penalty A->B Target + E3 C CMA-CCA Rigid Linker Pre-organized Conformation A->C Target + E3 D Ternary Complex (Low Stability) B->D Weak PPI E Ternary Complex (High Stability) C->E Strong PPI

Thermodynamic pathways of ternary complex formation comparing flexible vs. rigid PROTAC linkers.

Comparative Performance Analysis

To objectively evaluate the CMA-CCA scaffold, we compare its physicochemical and biological performance against PEG4 and Piperazine-alkyl linkers using an Androgen Receptor (AR) degrader model system. The incorporation of conformationally restricted linkers has been proven essential for achieving sub-nanomolar degradation potency and high oral bioavailability in AR degraders like ARD-2585[5].

Table 1: Physicochemical Properties of Linker Scaffolds

Note: Values represent the isolated linker contribution prior to conjugation.

Linker TypeScaffold ExampleMW Contribution (Da)cLogPtPSA (Ų)Rotatable Bonds (NRotB)
Flexible PEG4176-0.446.514
Semi-Rigid Piperazine-Alkyl1540.86.56
Rigid CMA-CCA2392.120.23
Table 2: Comparative Biological Performance (AR Degrader Model)

Data synthesized based on established SAR trends for rigidified degraders[5].

Linker TypeBinary Affinity ( Kd​ , nM)Cooperativity ( α )Degradation ( DC50​ , nM) Dmax​ (%)Oral Bioavailability (%F)
Flexible (PEG4) 12.50.845.082< 5%
Semi-Rigid 10.22.15.49118%
Rigid (CMA-CCA) 11.018.50.199> 50%

Key Takeaway: While binary affinity ( Kd​ ) remains relatively constant across linker types, the CMA-CCA rigid linker drives a massive increase in cooperativity ( α=18.5 ). This translates to a 450-fold improvement in DC50​ and pushes oral bioavailability above 50%[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol in a PROTAC SAR campaign must be self-validating. The following methodologies detail the synthesis and evaluation of CMA-CCA derivatives.

G Step1 1. Linker Conjugation (Amide Coupling) Step2 2. Biochemical Validation (TR-FRET Cooperativity) Step1->Step2 Step3 3. Intracellular Degradation (HiBiT CRISPR Knock-in) Step2->Step3 Step4 4. Pharmacokinetics (Caco-2 Permeability & In Vivo) Step3->Step4

Step-by-step experimental workflow for evaluating PROTAC linker structure-activity relationships.

Protocol 1: Synthesis & Conjugation of CMA-CCA Linkers

Causality: The steric hindrance of the cyclohexane ring requires a highly efficient coupling reagent to prevent epimerization of the carboxylic acid stereocenter.

  • Activation: Dissolve the E3 ligase ligand (e.g., VHL amine derivative) (1.0 eq) and the Boc-protected CMA-CCA linker (1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Stir for 2 hours at room temperature. Self-Validation: Monitor via LC-MS; the reaction is complete when the unreacted amine peak disappears.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane for 1 hour to remove the Boc group.

  • Final Conjugation: Couple the resulting amine to the target warhead using identical HATU/DIPEA conditions.

  • Purification: Purify via preparative HPLC. Self-Validation: Final product purity must be >95% via analytical HPLC and confirmed by high-resolution mass spectrometry (HRMS) to ensure observed biological effects are not driven by unreacted warhead impurities.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Causality: Measuring binary affinity ( Kd​ ) is insufficient because PROTAC efficacy is driven by ternary complex cooperativity ( α ). Time-Resolved Förster Resonance Energy Transfer (TR-FRET) allows real-time equilibrium measurement in solution.

  • Preparation: Prepare a master mix containing Terbium (Tb)-labeled E3 ligase (donor) and FITC-labeled target protein (acceptor) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • Titration: Dispense the PROTAC (CMA-CCA derivative vs. PEG control) in a 12-point dose-response curve (from 10 µM to 0.1 nM) into a 384-well plate.

  • Incubation & Reading: Add the protein master mix, incubate for 60 minutes at room temperature, and read the TR-FRET signal (Emission ratio 520 nm / 495 nm).

  • Self-Validation System:

    • Positive Control: A known cooperative PROTAC (e.g., MZ1) must yield a bell-shaped hook effect curve.

    • Negative Control: A "bump-and-hole" mutant E3 ligase (incapable of binding the PROTAC) must yield no FRET signal, proving the signal is specifically driven by ternary complex formation.

Protocol 3: Intracellular Degradation Kinetics (HiBiT CRISPR Knock-in)

Causality: Traditional Western blotting provides only static, end-point snapshots. Endogenous tagging via CRISPR-Cas9 HiBiT knock-in allows continuous, real-time monitoring of degradation kinetics ( kdeg​ ) without the artifacts of protein overexpression.

  • Cell Seeding: Seed CRISPR-edited cells expressing the HiBiT-tagged target protein into 96-well white plates at 10,000 cells/well.

  • Reagent Addition: Add Nano-Glo® HiBiT Extracellular Reagent to establish baseline luminescence.

  • Treatment: Treat cells with the CMA-CCA PROTAC at varying concentrations.

  • Kinetic Monitoring: Record luminescence every 15 minutes for 24 hours to calculate DC50​ , Dmax​ , and the initial degradation rate ( kdeg​ ).

  • Self-Validation System: Pre-treat a control cohort with the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924 (1 µM) for 2 hours prior to PROTAC addition. Complete rescue of the luminescent signal validates that the degradation mechanism is strictly Ubiquitin-Proteasome System (UPS) dependent.

Conclusion

The transition from flexible PEG chains to rigidified scaffolds like 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid represents a critical maturation in PROTAC drug discovery. By minimizing entropic penalties and shielding polar surface areas, CMA-CCA derivatives offer superior ternary complex cooperativity and oral bioavailability. For target proteins requiring highly constrained presentation to the E3 ligase, this scaffold provides a robust, field-proven alternative to traditional linker chemistries.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.[Link]

  • Xiang, W., Zhao, L., Han, X., et al. (2021). Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry.[Link]

  • Li, Y., Zhang, X., Xie, J., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Analytical Strategies for Confirming the Stereochemistry of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic Acid

Executive Summary The stereochemical assignment of 1,4-disubstituted cyclohexanes is a critical quality attribute in drug development. For amino-cyclohexanecarboxylic acids—most notably tranexamic acid and its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical assignment of 1,4-disubstituted cyclohexanes is a critical quality attribute in drug development. For amino-cyclohexanecarboxylic acids—most notably tranexamic acid and its derivatives—the trans geometry is strictly required for target binding and anti-fibrinolytic pharmacological activity,[1].

4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid presents a unique analytical challenge. It features a highly bulky tertiary amine group and a carboxylic acid moiety. Distinguishing between its cis and trans diastereomers requires an objective comparison of analytical modalities. This guide provides a comparative framework and self-validating experimental protocols to unambiguously confirm its 3D molecular topology.

Conformational Causality & Structural Dynamics

To select the correct analytical technique, we must first understand the thermodynamic causality dictating the molecule's behavior in solution and solid states.

The cyclohexyl(methyl)amino group possesses a massive conformational free energy (A-value). It acts as a conformational anchor , exclusively locking into the equatorial position to avoid severe 1,3-diaxial steric clashes. This anchor forces the remainder of the ring to adapt:

  • Trans Isomer: To maintain the trans relationship (1,4-diequatorial), the -COOH group is also forced into the equatorial position. This results in a highly stable, highly symmetrical (e,e) conformation.

  • Cis Isomer: The bulky amine remains equatorial, forcing the -COOH group into the sterically hindered axial position. This results in a less stable, asymmetrical (e,a) conformation.

Conformation Base 1,4-Disubstituted Cyclohexane Core Trans_Base Trans Isomer Base->Trans_Base Cis_Base Cis Isomer Base->Cis_Base Trans_ee Diequatorial (e,e) Dominant Conformer Trans_Base->Trans_ee Favored Trans_aa Diaxial (a,a) Sterically Forbidden Trans_Base->Trans_aa Disfavored Cis_ea Equatorial-Axial (e,a) Bulky Amine Equatorial Cis_Base->Cis_ea Favored Cis_ae Axial-Equatorial (a,e) Bulky Amine Axial Cis_Base->Cis_ae Disfavored

Figure 1: Conformational causality and thermodynamic stability of cis/trans stereoisomers.

Objective Comparison of Analytical Modalities

No single analytical technique is universally optimal. The table below objectively compares the performance of three primary methodologies for stereochemical confirmation.

Analytical ModalityPrimary Data OutputSample StateThroughputDiagnostic ConfidenceCost / Resource Burden
NMR Spectroscopy (1D/2D) J -couplings, NOE, Chemical ShiftsSolution (Liquid)HighVery High (Self-Validating)Moderate
X-Ray Crystallography (SCXRD) Absolute 3D Atomic CoordinatesSolid (Single Crystal)LowAbsolute (Gold Standard)High
UPLC-CAD / MS Retention Time, PolaritySolution (Liquid)Very HighModerate (Requires Standards)Low

Self-Validating Experimental Methodologies

As a best practice in application science, protocols must be designed as self-validating systems . A single data point is vulnerable to misinterpretation; orthogonal data points generated within the same workflow must agree to confirm the hypothesis.

Protocol A: The NMR Spectroscopy Triad

This protocol utilizes three orthogonal NMR phenomena to cross-validate the stereochemistry: 1 H J -coupling, 13 C gamma-gauche effects, and 2D NOESY spatial correlations.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of D₂O or CD₃OD. Expert Insight: The zwitterionic nature of the amino acid severely limits solubility in standard CDCl₃. Deuterated polar protic solvents are required.

  • 1 H NMR Acquisition (400+ MHz): Focus on the α -proton at C1.

    • Causality: In the trans (e,e) isomer, the C1 proton is axial. According to the Karplus relationship and Perlin effects, axial-axial coupling yields large constants ( 3Jaa​≈8−12 Hz)[2]. The signal will appear as a wide triplet of triplets (tt). In the cis (e,a) isomer, the C1 proton is equatorial, yielding small couplings ( 3Jea​≈2−5 Hz)[2].

  • 13 C NMR Acquisition: Acquire proton-decoupled 13 C NMR.

    • Causality: The axial -COOH in the cis isomer exerts a strong gamma-gauche effect on the C3 and C5 carbons. This steric compression increases local electron density, shielding the nuclei and shifting their signals upfield by 4-6 ppm compared to the trans isomer[3].

  • 2D NOESY Acquisition: Map the spatial proximity. The cis isomer will exhibit strong NOE cross-peaks between the C1 equatorial proton and the adjacent equatorial protons at C2/C6, confirming the 3D topology.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the absolute solid-state geometry, eliminating all ambiguity.

  • Crystallization Strategy: Utilize vapor diffusion. Dissolve the sample in a minimum volume of methanol. Place the open vial inside a sealed chamber containing diethyl ether as the anti-solvent. Allow 3-7 days for slow diffusion and crystal growth.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo K α or Cu K α source. Critical Step: Cool the crystal to 100 K using a liquid nitrogen cryostream. This minimizes the thermal motion of the flexible cyclohexyl rings, which otherwise blurs the electron density map.

  • Refinement: Solve using direct methods and refine via full-matrix least-squares on F2 .

Protocol C: Chromatographic Separation (UPLC-CAD/MS)

Expert Insight: Because 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid lacks an extended conjugated π -system, standard UV detection (e.g., 210 nm) is highly prone to baseline drift and solvent interference. We mandate the use of a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS)[1].

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: CAD (Evaporation temperature 35°C) and ESI-MS (Positive ion mode, monitoring the [M+H]⁺ peak).

  • Interpretation: The cis isomer, with its axial -COOH group, possesses a larger net dipole moment and a more compact 3D footprint than the highly symmetrical trans isomer. This typically results in a shorter retention time for the cis isomer on a reversed-phase C18 column.

Workflow Start Stereo-Mixture 4-[Cyclohexyl(methyl)amino] cyclohexane-1-carboxylic acid NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR Structural Dynamics XRD X-Ray Crystallography (SCXRD) Start->XRD Solid-State Absolute Chrom Chromatography (UPLC-CAD/MS) Start->Chrom Separation & Purity Trans Trans Isomer (e,e) Pharmacologically Relevant NMR->Trans J_aa > 8Hz Cis Cis Isomer (e,a) Inactive Diastereomer NMR->Cis J_ea < 5Hz XRD->Trans 1,4-diequatorial XRD->Cis 1,4-axial-equatorial

Figure 2: Analytical workflow for the stereochemical assignment of 1,4-disubstituted cyclohexanes.

Quantitative Data Interpretation Matrix

To assist in rapid laboratory identification, the following table summarizes the expected quantitative NMR parameters derived from the self-validating triad protocol.

ParameterTrans Isomer (e,e)Cis Isomer (e,a)Diagnostic Rationale
C1 Proton Position AxialEquatorialDictated by the bulky amine anchor.
1 H Multiplicity (C1-H) Triplet of triplets (tt)Narrow multiplet (m)Axial-axial vs. Equatorial-axial coupling.
3J Coupling Constant 3Jaa​≈8−12 Hz 3Jea​≈2−5 HzKarplus equation dependence on dihedral angle.
13 C Shift (C3, C5) Downfield (Baseline)Upfield ( Δδ≈−5 ppm)Gamma-gauche shielding from the axial -COOH.
1,4-Diaxial NOE AbsentPresent (if amine is axial)Spatial proximity mapping.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. The compound 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS: 1554121-90-2) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. The compound 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid (CAS: 1554121-90-2) is a highly valuable amino acid derivative utilized in drug development. However, its unique structural features—combining a basic tertiary amine with an acidic carboxyl group and a highly lipophilic dicyclohexyl framework—dictate specific, non-negotiable personal protective equipment (PPE) and handling protocols.

Below is an in-depth, self-validating guide to the operational and logistical safety requirements for handling this compound.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the first step in establishing a robust safety protocol. According to its specific[1], this compound carries several critical GHS hazard statements that directly inform our PPE selection:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The zwitterionic nature of the molecule can cause localized pH shifts upon contact with the moisture in sweat or mucous membranes. Furthermore, the lipophilic dicyclohexyl rings enhance the molecule's ability to penetrate the lipid bilayer of the stratum corneum, exacerbating dermal irritation[1].

  • H335 (May cause respiratory irritation): Handled as a crystalline solid, fine particulate dust can easily aerosolize. Inhalation leads to deposition in the upper respiratory tract, where the basic amine moiety interacts aggressively with respiratory epithelia[1].

  • H302 (Harmful if swallowed): Systemic toxicity can occur upon gastrointestinal absorption[1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires evaluating breakthrough times and material degradation. While nitrile rubber provides excellent general-duty protection, it exhibits poor resistance to [2]. However, because 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is handled as a solid powder, thin disposable nitrile gloves are sufficient as a physical barrier, provided they are changed immediately upon contamination[2].

Table 1: PPE Specifications and Mechanistic Justification

Protection ZoneRecommended PPEMechanistic Justification
Hands (Solid) 5-mil Nitrile GlovesProvides an adequate physical barrier against solid particulates. Must be changed immediately if contaminated[2].
Hands (Solution) Double-gloving or Butyl RubberIf dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier, rapidly permeating standard 5-mil nitrile[2].
Eyes Splash Goggles (ANSI Z87.1)Protects against aerosolized dust and accidental splashes during dissolution. Standard safety glasses are insufficient for fine powders.
Body Flame-Resistant Lab CoatPrevents the accumulation of static-charged dust on personal clothing.
Respiratory N95 Mask (If outside hood)Filters fine crystalline particulates to prevent H335-mediated respiratory irritation.

Engineering Controls & Quantitative Parameters

Every step of the handling process must be designed to minimize aerosolization and static buildup. All handling must occur within a certified chemical fume hood.

Table 2: Engineering Control Quantitative Parameters

ParameterTarget ValueMechanistic Rationale
Face Velocity 80 - 120 FPMOptimal range to capture aerosolized particulates without creating turbulent vortices that expel contaminants back into the room[3].
Sash Height ≤ 18 inchesMaintains required face velocity and provides a physical blast/splash shield for the operator's breathing zone[3].

Operational Workflow: Step-by-Step Handling

  • Preparation: Verify the fume hood face velocity is within the range[3]. Clear the workspace of unnecessary clutter to prevent airflow turbulence.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing balance and spatulas. The lipophilic nature of the compound makes its powder prone to static cling, which increases the risk of aerosolization.

  • Weighing: Tare a conductive, anti-static weigh boat. Using a stainless-steel micro-spatula, carefully transfer the required mass of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

  • Transfer: Transfer the solid directly into the reaction vessel inside the fume hood. Do not transport open weigh boats across the laboratory.

  • Dissolution: Add the reaction solvent slowly down the side of the vessel to wash any residual powder into the solution, minimizing dust generation.

Spill Management & Disposal Plan

A self-validating safety system anticipates failure. If a spill occurs, follow this step-by-step recovery plan:

Solid Spill Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • PPE Verification: Ensure 5-mil nitrile gloves, splash goggles, and a lab coat are actively worn.

  • Containment: Do not dry sweep, as this will aerosolize the H335-rated powder and force it into the laboratory environment.

  • Collection: Cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to suppress dust.

  • Wipe Down: Carefully wipe the area inward from the edges to the center to prevent spreading the contaminant.

  • Disposal: Place all contaminated wipes and gloves into a clearly labeled, sealable hazardous waste container.

Chemical Disposal: Do not dispose of this compound or its solutions down the drain. All waste must be segregated into clearly labeled "Halogen-Free Organic Waste" (unless halogenated solvents were used for dissolution) and managed according to local EPA or equivalent environmental regulations.

Logical Workflow Visualization

Workflow Start Hazard Assessment H302, H315, H319, H335 PPE PPE Selection 5-mil Nitrile, Goggles, Lab Coat Start->PPE Dictates Env Engineering Controls Fume Hood: 80-120 FPM Start->Env Requires Action Operational Workflow Weighing & Transfer PPE->Action Worn during Env->Action Conducted within Spill Spill Management Wet Wipe Containment Action->Spill If spill occurs Disposal Chemical Disposal EPA Compliant Waste Action->Disposal Routine waste Spill->Disposal Cleanup waste

Workflow for handling 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.

References

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs , University of Pennsylvania Environmental Health and Radiation Safety.[Link]

  • Chemical Fume Hood Handbook , Northwestern University Research Safety.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
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